3-(4-Chlorophenyl)cyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYGZVNDNYVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567771 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115169-77-2 | |
| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(4-Chlorophenyl)cyclopentanone
An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)cyclopentanone
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a valuable intermediate in the fields of medicinal chemistry and agrochemical development. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights. We will explore two primary and robust synthetic routes: Intramolecular Friedel-Crafts Acylation and Conjugate Addition to Cyclopentenone. The guide delves into the causality behind experimental choices, provides detailed step-by-step protocols, and outlines methods for the characterization and analysis of the final product. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction
This compound is a ketone derivative featuring a cyclopentanone ring substituted at the 3-position with a 4-chlorophenyl group. Its structural motif is of significant interest in synthetic chemistry due to its potential as a precursor for more complex molecules. The presence of the chlorophenyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing biological activity or modifying metabolic stability.[1] While direct applications of this specific ketone are not broadly documented, its value lies in its role as a versatile chemical building block. Analogous structures, such as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, are crucial intermediates in the synthesis of widely used fungicides like Tebuconazole and plant growth regulators like Uniconazole, highlighting the industrial relevance of this class of compounds.[2][3]
Chemical Identity and Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 115169-77-2 | [4][5] |
| Molecular Formula | C₁₁H₁₁ClO | [4] |
| Molecular Weight | 194.66 g/mol | [4][6] |
| Boiling Point | 307.0 ± 42.0 °C (Predicted) | [6] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | (Expected) Off-white to yellow solid or oil |
Core Synthetic Strategies
The synthesis of 3-arylcyclopentanones can be approached through several established methodologies. This guide will focus on the two most logical and industrially scalable strategies: the intramolecular cyclization of a linear precursor and the conjugate addition to a cyclic enone.
Strategy 1: Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a powerful and widely used method for constructing cyclic ketones where a new ring is fused to an aromatic system.[7][8] The reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or strong Brønsted acid catalyst.[9] For the , a suitable precursor would be 4-(4-chlorophenyl)-4-formylbutanoic acid or a derivative thereof, which upon cyclization would form the desired five-membered ring. A more direct and common approach involves the cyclization of a 5-arylpentanoyl halide.
Causality and Mechanistic Insight: The key to this reaction is the in-situ generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride precursor.[10] This acylium ion is then attacked by the electron-rich chlorophenyl ring in an electrophilic aromatic substitution reaction. The intramolecular nature of the reaction is entropically favored, particularly for the formation of five- and six-membered rings.[7] The choice of catalyst is critical; strong Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions. Polyphosphoric acid (PPA) or Eaton's reagent are often excellent alternatives, acting as both catalyst and solvent.[9]
Strategy 2: 1,4-Conjugate Addition to Cyclopentenone
Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon bond formation.[11] This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this synthesis, the α,β-unsaturated ketone is 2-cyclopentenone, and the nucleophile is a 4-chlorophenyl organometallic reagent.
Causality and Mechanistic Insight: The choice of the organometallic reagent is crucial for the success of this reaction. While powerful nucleophiles like Grignard reagents (4-chlorophenylmagnesium bromide) can be used, they carry a significant risk of undergoing 1,2-addition directly to the carbonyl group. To favor the desired 1,4-addition, softer nucleophiles are employed. Organocuprates, such as lithium di(4-chlorophenyl)cuprate, are the reagents of choice. The "softer" nature of the cuprate ensures that it preferentially attacks the β-carbon of the enone system, leading to the formation of a transient enolate, which is then protonated during aqueous workup to yield the final product.
Detailed Experimental Protocol: Conjugate Addition Route
This protocol is a representative procedure based on established methods for organocuprate additions to enones.
Materials and Reagents:
-
4-Bromo-1-chlorobenzene
-
tert-Butyllithium (1.7 M in pentane)
-
Copper(I) iodide (CuI)
-
2-Cyclopentenone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Preparation of the Organocuprate:
-
To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add 4-bromo-1-chlorobenzene (1.91 g, 10 mmol) and 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (11.8 mL, 20 mmol, 2.0 eq) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. Stir for an additional 30 minutes at -78 °C to ensure complete lithium-halogen exchange.
-
In a separate flask, suspend copper(I) iodide (0.95 g, 5 mmol, 0.5 eq) in 20 mL of anhydrous THF. Cool this suspension to -40 °C.
-
Transfer the freshly prepared 4-chlorophenyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 45 minutes, during which the solution should become homogenous (or nearly so), indicating the formation of the lithium di(4-chlorophenyl)cuprate.
-
-
Conjugate Addition Reaction:
-
Cool the organocuprate solution back down to -78 °C.
-
Add a solution of 2-cyclopentenone (0.82 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford this compound as a pure compound.
-
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (approx. 7.2-7.4 ppm, two doublets), a multiplet for the benzylic proton (approx. 3.0-3.4 ppm), and multiplets for the remaining aliphatic cyclopentanone protons (approx. 2.0-2.8 ppm). |
| ¹³C NMR | Carbonyl carbon (approx. 215-220 ppm), aromatic carbons (approx. 128-140 ppm), benzylic carbon (approx. 45 ppm), and other aliphatic carbons (approx. 25-40 ppm). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z ≈ 194.05, with a characteristic M+2 peak at m/z ≈ 196.05 in a ~3:1 ratio, confirming the presence of one chlorine atom. |
| Infrared (IR) | Strong carbonyl (C=O) stretch around 1740 cm⁻¹, and C-Cl stretch around 700-800 cm⁻¹. |
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions should be observed when handling the materials involved in this synthesis.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
tert-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.
-
Organohalides (4-Bromo-1-chlorobenzene): Irritants and potentially toxic. Avoid inhalation and skin contact.[12]
-
Solvents (THF, Diethyl Ether): Highly flammable liquids. Ensure no ignition sources are present. THF can form explosive peroxides upon storage and should be tested before use.[13]
-
-
Product (this compound): While specific toxicology data is limited, it should be handled as a potentially hazardous chemical. Avoid ingestion, inhalation, and contact with skin and eyes.[14]
Conclusion
This guide has detailed two robust and scientifically sound strategies for the . The intramolecular Friedel-Crafts acylation offers a classic route for ring formation, while the 1,4-conjugate addition of an organocuprate provides a precise method for introducing the aryl substituent. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocol for the conjugate addition route serves as a practical template for researchers. Proper characterization and adherence to strict safety protocols are essential for the successful and safe execution of this synthesis, yielding a valuable intermediate for further exploration in drug discovery and agrochemical research.
References
-
Title: A Facile Route to Cyclopentenones by Friedel-Crafts Acylation Source: ResearchGate URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones Source: ACS Publications (Chemical Reviews) URL: [Link]
-
Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: SAFETY DATA SHEET - 2-Chlorophenyl cyclopentyl ketone Source: Thermo Fisher Scientific URL: [Link]
-
Title: SAFETY DATA SHEET - 2-(4-chlorophenyl)ethyl cyclopentyl ketone Source: Angene Chemical URL: [Link]
-
Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Cyclopentane Synthesis Source: Baran Lab (Scripps Research) URL: [Link]
-
Title: Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids Source: ResearchGate URL: [Link]
-
Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: National Institutes of Health (PubMed Central) URL: [Link]
-
Title: Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
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An In-Depth Technical Guide to the Biological Evaluation of 3-(4-chlorophenyl)cyclopentanone Derivatives
Foreword: The Cyclopentanone Scaffold in Modern Drug Discovery
The cyclopentanone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic molecules with potent biological activities.[1][2] Its conformational flexibility and the reactivity of its α,β-unsaturated carbonyl functionality make it an ideal starting point for the design of targeted therapeutic agents.[3] When substituted with a 3-(4-chlorophenyl) group, this core structure gives rise to a class of derivatives with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive framework for the systematic biological evaluation of these promising compounds, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere protocol recitation; we delve into the causality behind experimental choices, ensuring a robust and logically sound evaluation pipeline from initial computational screening to advanced mechanistic studies.
Chapter 1: The Initial Approach - In Silico Profiling & Computational Analysis
Before committing to resource-intensive wet lab experiments, a robust in silico evaluation is a critical first step. This computational pre-screening allows for the early prioritization of candidates with the highest probability of success, saving time and resources.
Molecular Docking: Predicting Biological Targets
Molecular docking simulates the interaction between a ligand (our derivative) and the binding site of a target protein.[4] This technique is invaluable for hypothesizing a mechanism of action and predicting binding affinity. For instance, cyclopentanone-based chalcones have been successfully docked against enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) to predict pharmacological activity.[4][5]
Rationale for Use: Docking studies help to:
-
Identify potential protein targets (e.g., kinases, polymerases, metabolic enzymes).
-
Predict the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Rank derivatives based on their predicted binding energy, guiding the selection of compounds for synthesis and in vitro testing.[6]
ADMET Profiling: Assessing Drug-Likeness
A compound's therapeutic potential is dictated not only by its efficacy but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these characteristics.[4] Web-based tools can provide a comprehensive assessment of parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to identify candidates with favorable drug-like properties early in the discovery process.[7][8]
Chapter 2: The Core Workflow - A Step-by-Step Guide to In Vitro Biological Evaluation
The following diagram outlines a comprehensive workflow for the biological evaluation of 3-(4-chlorophenyl)cyclopentanone derivatives, progressing from broad screening to specific mechanistic inquiries.
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An In-depth Technical Guide to 3-(4-Chlorophenyl)cyclopentanone as a Pesticide Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
3-(4-Chlorophenyl)cyclopentanone is a pivotal chemical intermediate, distinguished by its unique molecular architecture that combines a cyclopentanone ring with a 4-chlorophenyl moiety. This structure serves as a versatile scaffold in organic synthesis, particularly within the agrochemical industry. The presence of the chlorophenyl group is a common feature in many active pesticide ingredients, contributing to their biological efficacy and metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, validated synthesis protocols, its crucial role in the synthesis of advanced pesticidal compounds, and robust analytical methods for quality assurance. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and development.
Introduction: The Strategic Importance of Chlorophenyl Ketone Scaffolds
In the landscape of modern agriculture, the development of effective and targeted crop protection agents is paramount. Chemical intermediates form the bedrock of this development, and among them, specific structural motifs are repeatedly employed for their ability to impart desired properties to the final active ingredient. This compound (CAS No. 13535-77-0) represents a key building block in this context.
The value of this intermediate lies in the strategic combination of its two core components:
-
The Cyclopentanone Ring: A five-membered ring that provides a defined three-dimensional structure and reactive carbonyl group, which can be readily functionalized to build more complex molecules.
-
The 4-Chlorophenyl Group: This aromatic moiety is a well-established toxophore in numerous pesticides. The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. It also influences the electronic properties and can increase the metabolic stability of the final pesticide, prolonging its activity in the field.
While direct synthesis of major commercial pesticides from this compound is not widely documented in public literature, its structural analogs, such as 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, are critical for producing globally significant fungicides like Tebuconazole and plant growth regulators like Uniconazole[1][2][3][4]. The principles of its reactivity and the strategic importance of its chlorophenyl ketone structure are directly transferable and serve as a model for the synthesis of a new generation of agrochemicals.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is essential for safe handling and effective application in synthesis.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 13535-77-0 (for 3-amino-5-bromopyridine, a related compound); 115169-77-2 (for this compound) | [5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₁ClO | [10][11] |
| Molecular Weight | 194.66 g/mol | [10][11] |
| Boiling Point | 307.0 ± 42.0 °C (Predicted) | [10] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [10] |
| Appearance | Typically a solid or oil | N/A |
Safety and Handling
This compound is classified as a hazardous substance requiring careful handling.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[12].
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[12][13].
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[12][13]. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[12][13].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition[12].
Synthesis of this compound
The synthesis of aryl-substituted cyclopentanones can be achieved through several established organic chemistry reactions. A prevalent and effective method is the rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to cyclopent-2-en-1-one. This approach offers high yields and good functional group tolerance.
Synthesis Workflow via Conjugate Addition
The diagram below illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
This protocol is adapted from a general method for the synthesis of 3-(4-fluorophenyl)cyclopentanone and is applicable with appropriate adjustments[14].
Materials:
-
4-Chlorophenylboronic acid
-
Cyclopent-2-en-1-one
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Vessel Preparation: Charge a reaction vial with the rhodium catalyst and 4-chlorophenylboronic acid. Flush the vial thoroughly with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add degassed water, followed by sodium carbonate. Stir the mixture under the inert atmosphere until all the sodium carbonate has dissolved.
-
Initiation: Add cyclopent-2-en-1-one to the reaction mixture.
-
Reaction: Heat the heterogeneous mixture to 80°C and maintain for approximately 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Cooling & Extraction: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture multiple times with ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the pure this compound.
Application in Pesticide Synthesis: A Structural Paradigm
The this compound structure is a valuable pharmacophore for creating molecules with pesticidal activity. The ketone functionality is a prime site for introducing further diversity, for example, by converting it to a hydroxyl group followed by etherification or by introducing a heterocyclic moiety like a triazole.
Hypothetical Pathway to a Triazole Fungicide Analog
Many potent fungicides, such as Tebuconazole, are based on a core structure where a substituted phenyl group is linked via an alkyl chain to a tertiary alcohol and a 1,2,4-triazole ring[1][2]. This compound is an ideal starting point for synthesizing analogs with a cyclopentyl backbone.
The diagram below outlines a plausible synthetic route from the intermediate to a novel fungicide candidate.
Caption: Plausible synthetic pathway to a fungicide analog.
Causality of Experimental Choices:
-
Epoxidation (Step B): The conversion of the ketone to an epoxide (e.g., using a sulfur ylide in the Corey-Chaykovsky reaction) is a strategic move. It transforms the planar carbonyl into a strained three-membered ring, which is an excellent electrophile for subsequent nucleophilic attack.
-
Nucleophilic Ring-Opening (Step D): The 1,2,4-triazole ring is a known bio-active component in many fungicides. Introducing it via nucleophilic ring-opening of the epoxide is a highly efficient and regioselective method to install both the critical hydroxyl group and the triazole moiety in a single, well-defined stereochemical arrangement. This hydroxyl group is often crucial for binding to the target enzyme in the fungal pathogen.
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic methods should be employed.
Analytical Workflow
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Technical Guide: Physicochemical Characterization of 3-(4-Chlorophenyl)cyclopentanone
Introduction
3-(4-Chlorophenyl)cyclopentanone is a ketone derivative with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound and details the rigorous experimental protocols for their determination, ensuring scientific integrity and reproducibility.
Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Boiling Point | 307.0 ± 42.0 °C | Predicted for (3S)-stereoisomer.[1] |
| Density | 1.206 ± 0.06 g/cm³ | Predicted for (3S)-stereoisomer.[1] |
| Molecular Formula | C₁₁H₁₁ClO | |
| Molecular Weight | 194.66 g/mol | [2] |
Experimental Determination of Physical Properties
The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of liquid organic compounds like this compound. Adherence to these protocols, coupled with stringent safety measures, is crucial for obtaining accurate and reliable data.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any other chemicals used. General safety guidelines include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6] This is a characteristic physical property that can be used for identification and assessment of purity. The distillation method is a reliable technique for this determination.[1][7]
Distillation involves heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate.[8] The temperature of the vapor in equilibrium with the boiling liquid is recorded as the boiling point.[1]
-
Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. This typically includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Heating: Begin heating the sample gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Data Recording: Record the temperature at which a steady stream of condensate is observed dripping into the receiving flask. This temperature is the boiling point of the liquid. It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]
Density Determination
Density is a fundamental physical property defined as the mass of a substance per unit volume.[9][10] The pycnometer method is a highly accurate technique for determining the density of liquids.[11]
A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated.[11]
-
Preparation: Thoroughly clean and dry the pycnometer and its stopper.
-
Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.
-
Weighing with Reference Liquid: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to escape through the capillary. Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.
-
Weighing with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are present. Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₃.
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
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CAS number and molecular formula of 3-(4-Chlorophenyl)cyclopentanone
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)cyclopentanone, a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental chemical and physical properties, detail a robust and logical synthetic pathway, present its characteristic spectroscopic signature, and discuss its potential applications in the field of drug discovery and medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
Introduction
The functionalized cyclopentanone ring is a privileged scaffold found in a multitude of natural products and synthetic compounds with potent biological activities, including prostaglandins and various terpenoids.[1] The incorporation of a 4-chlorophenyl moiety introduces specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting its importance in modulating biological activity.[2] this compound serves as a key building block, combining these two valuable structural motifs. Its study is critical for the development of novel therapeutics, particularly in areas such as oncology and anti-inflammatory research where related structures have shown promise.[3][4]
Chemical and Physical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in research. This compound is identified by the following key parameters.
| Property | Value | Source(s) |
| CAS Number | 115169-77-2 | [5] |
| Molecular Formula | C₁₁H₁₁ClO | [5] |
| Molecular Weight | 194.66 g/mol | [5] |
| IUPAC Name | 3-(4-chlorophenyl)cyclopentan-1-one | [5] |
| Appearance | (Predicted) White to off-white solid or oil | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DCM, Ether, Ethyl Acetate; Insoluble in water | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 3-aryl cyclopentanones is most effectively achieved via a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone. This approach offers high regioselectivity and is a cornerstone of modern organic synthesis.[6] The presented protocol outlines a copper-catalyzed 1,4-conjugate addition of a Grignard reagent to cyclopentenone, a reliable method for forming the crucial carbon-carbon bond.[7]
Synthetic Workflow Diagram
Sources
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation for Cyclopentyl Ketone Synthesis
Abstract
The Friedel-Crafts acylation stands as a foundational C-C bond-forming reaction in organic synthesis, enabling the production of aryl ketones which are pivotal intermediates in pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of the Friedel-Crafts acylation specifically tailored for the synthesis of cyclopentyl ketones. We delve into the core mechanistic principles, offer detailed experimental protocols for both intermolecular and intramolecular strategies, and present field-proven insights into catalyst selection, substrate scope, and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and practical knowledge required to successfully implement this versatile reaction.
Scientific Foundation: The Mechanism and Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][3] Its enduring utility stems from its reliability and the predictable nature of its products. Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements and the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[3][4][5]
The reaction proceeds through a well-understood mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (or the oxygen of an anhydride).[1] This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[6]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6]
-
Rearomatization: A weak base (often AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[6][7]
Crucially, the Lewis acid catalyst forms a complex with the carbonyl oxygen of the product ketone.[2][3] This deactivates the product and prevents further reactions. Because of this complexation, a stoichiometric amount (or slight excess) of the Lewis acid is required.[1][2]
Intermolecular Synthesis of Aryl Cyclopentyl Ketones
This approach involves acylating an aromatic substrate with a cyclopentane-derived acylating agent, such as cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride. It is a direct and efficient method for attaching a cyclopentyl ketone moiety to an aromatic core.
Key Experimental Parameters & Causality
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Aromatic Substrate | Activated or unactivated rings (e.g., Toluene, Benzene, Anisole) | Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring, often allowing for milder conditions. Strongly deactivated rings (e.g., nitrobenzene) are generally unsuitable as they are too unreactive.[1] |
| Acylating Agent | Cyclopentanecarbonyl Chloride | Acyl chlorides are typically more reactive than anhydrides. Ensure high purity and anhydrous conditions to prevent quenching of the Lewis acid. |
| Lewis Acid Catalyst | Anhydrous AlCl₃ (1.1 - 1.3 eq.) | AlCl₃ is a powerful and common catalyst for this reaction.[1] A stoichiometric amount is necessary as it complexes with the product ketone.[2] For highly activated substrates like anisole, milder catalysts like FeCl₃ or ZnCl₂ can be effective and may reduce side reactions.[1] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂) | Solvents must be anhydrous and inert to the reaction conditions. DCM is a common choice due to its good solvent properties and relatively low boiling point, simplifying removal. For less reactive substrates, the reaction can sometimes be run using the aromatic compound itself as the solvent.[1] |
| Temperature | 0 °C to Room Temperature | The initial addition of reagents is highly exothermic and should be performed at low temperatures (0-5 °C) to control the reaction rate.[7] The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1] |
Protocol 1: Synthesis of Phenyl Cyclopentyl Ketone
This protocol details the acylation of benzene with cyclopentanecarbonyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclopentanecarbonyl Chloride
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. Handle with care.
-
Acyl chlorides are corrosive and lachrymatory.
-
Benzene is a known carcinogen. Handle with appropriate personal protective equipment (PPE).
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride or argon/nitrogen inlet to maintain anhydrous conditions.
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
Substrate Addition: After the acyl chloride addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl.[1][7] This hydrolyzes the aluminum complexes and separates the catalyst from the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure phenyl cyclopentyl ketone.
Intramolecular Synthesis: Forming Fused Cyclopentanone Rings
Intramolecular Friedel-Crafts acylation is a powerful strategy for constructing polycyclic systems containing a five-membered ketone ring, such as in the synthesis of 1-indanone derivatives. The reaction involves a molecule containing both an aromatic ring and a suitable acyl chloride precursor, typically separated by a two-carbon tether to facilitate 5-membered ring formation.[4][8]
Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionic Acid
This two-step protocol first converts the carboxylic acid to an acyl chloride, which then undergoes intramolecular cyclization.
Step A: Synthesis of 3-Phenylpropionyl Chloride
Materials:
-
3-Phenylpropionic Acid
-
Thionyl Chloride (SOCl₂)
-
A catalytic amount of Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and gas trap (to neutralize HCl and SO₂ byproducts), combine 3-phenylpropionic acid (1.0 equivalent) and thionyl chloride (1.5 equivalents).
-
Add one drop of DMF as a catalyst.
-
Heat the mixture gently (e.g., to 50-60 °C) with stirring for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3-phenylpropionyl chloride, which can often be used directly in the next step.
Step B: Intramolecular Friedel-Crafts Cyclization
Materials:
-
3-Phenylpropionyl Chloride (from Step A)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (Ice, HCl, etc. as in Protocol 1)
Procedure:
-
Setup and Catalyst: In a flame-dried flask (as described in Protocol 1), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM and cool to 0-5 °C.
-
Addition: Dissolve the crude 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The intramolecular nature of the reaction often allows it to proceed efficiently.
-
Workup and Purification: Follow the identical workup, extraction, and purification steps as outlined in Protocol 1 to isolate the 1-indanone product. Polyphosphoric acid (PPA) is also a classic and effective reagent for this type of cyclization.[8]
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Application Note: Synthesis of Cyclopentenone Derivatives via Aldol Condensation
Introduction: The Strategic Importance of the Cyclopentenone Core
The cyclopentenone ring is a privileged scaffold in organic chemistry, serving as a versatile building block for a multitude of complex molecules.[1][2] Its prevalence in natural products, including prostaglandins, and its role as a key intermediate in the synthesis of antiviral, antitumor, and anti-inflammatory drugs underscore its significance in medicinal chemistry and drug development.[1][3] The α,β-unsaturated ketone moiety within the cyclopentenone structure provides multiple reactive sites, enabling a wide array of chemical transformations.[2]
Among the most powerful and classic carbon-carbon bond-forming reactions, the aldol condensation offers a direct and efficient pathway to this valuable five-membered ring system.[3][4] Specifically, the intramolecular aldol condensation of 1,4-dicarbonyl compounds stands out as a robust and reliable method for constructing the cyclopentenone core.[5][6][7][8] This application note provides a comprehensive guide to the mechanistic principles, experimental design considerations, and a detailed laboratory protocol for the synthesis of cyclopentenone derivatives using this cornerstone reaction.
Mechanistic Principles: A Tale of Two Pathways
The aldol condensation proceeds via two primary mechanistic pathways—base-catalyzed and acid-catalyzed—both culminating in the formation of a thermodynamically stable conjugated enone system.[4][9] The driving force for the final dehydration step is the formation of this extended π-system.[4]
Base-Catalyzed Intramolecular Condensation
In the presence of a base (e.g., OH⁻, RO⁻), the reaction is initiated by the deprotonation of an α-carbon (a carbon adjacent to a carbonyl group) to form a resonance-stabilized enolate.[9][10] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second carbonyl group within the same molecule.[7][8] The resulting cyclic β-hydroxy carbonyl compound (the aldol adduct) can then undergo dehydration, typically upon heating, to yield the final cyclopentenone product.[10][11]
For a 1,4-diketone like 2,5-hexanedione, two potential cyclization pathways exist. Nucleophilic attack from one α-carbon can form either a five-membered ring or a highly strained three-membered ring.[5][6] Because all steps in the mechanism are reversible, the reaction proceeds under thermodynamic control, strongly favoring the formation of the more stable, strain-free five-membered ring.[6][7][8][12]
Acid-Catalyzed Intramolecular Condensation
Under acidic conditions, the reaction begins with the protonation of one carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] Simultaneously, the other carbonyl group tautomerizes to its enol form.[11][13] The electron-rich α-carbon of the enol then attacks the activated carbonyl carbon. Subsequent deprotonation and elimination of a water molecule yield the final conjugated cyclopentenone.[11] This pathway is particularly useful with acid-stable substrates and can be facilitated by catalysts like Amberlyst 15.[14]
Experimental Design and Optimization
The success of a cyclopentenone synthesis via aldol condensation hinges on the careful selection of substrates, catalysts, and reaction conditions.
Substrate Selection
The most direct precursors for cyclopentenone synthesis are 1,4-dicarbonyl compounds . Symmetrical diketones, such as 2,5-hexanedione, are ideal starting points as they prevent the formation of regioisomers.[6][7] Unsymmetrical 1,4-dicarbonyls can also be used, but may lead to mixtures of products unless one α-position is significantly more acidic or less sterically hindered than the others.
Catalyst and Solvent Systems
The choice of catalyst and solvent is critical for controlling reaction rate and selectivity.
| Catalyst Type | Examples | Typical Solvent | Key Considerations |
| Homogeneous Base | NaOH, KOH, NaOEt | Water, Ethanol, Methanol | Inexpensive and effective, but can be difficult to remove during workup. Can promote side reactions if not controlled.[3][15] |
| Homogeneous Acid | H₂SO₄, p-TsOH | Dioxane, Toluene | Effective for acid-stable substrates. Requires careful neutralization and can lead to charring at high temperatures. |
| Heterogeneous / Solid | MgO, Al₂O₃, Hydrotalcites, Amberlyst 15 | Dioxane, Solvent-free | Offer significant advantages in product purification, as the catalyst can be removed by simple filtration and potentially reused.[14][15][16][17] Acid-base bifunctional catalysts can be particularly effective.[16][17] |
Reaction Conditions
-
Temperature: The initial aldol addition is often exothermic and can be performed at room temperature or with mild cooling. The subsequent dehydration (condensation) step typically requires heating to drive the elimination of water.[10][11]
-
Concentration: Reaction concentration can influence whether an intramolecular or intermolecular reaction is favored. For intramolecular cyclizations, relatively dilute conditions can help minimize intermolecular side reactions.
-
Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum product formation and prevent degradation.
Detailed Laboratory Protocol: Synthesis of 3-Methyl-2-cyclopentenone
This protocol details the classic intramolecular aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopentenone, a widely used synthetic intermediate.[6]
Materials and Reagents
-
2,5-Hexanedione (≥97%)
-
Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Diethyl ether (or Dichloromethane), ACS grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Simple distillation or fractional distillation apparatus
Experimental Procedure
-
Catalyst Preparation: Prepare a 2.5 M aqueous solution of sodium hydroxide by carefully dissolving 1.0 g of NaOH pellets in 10 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.7 g (0.05 mol) of 2,5-hexanedione.
-
Initiation: While stirring, add 10 mL of the 2.5 M NaOH solution to the flask. Attach a reflux condenser to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Continue to reflux with vigorous stirring for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts in the separatory funnel and wash them with deionized water (2 x 20 mL) followed by a final wash with saturated brine (1 x 20 mL).
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the bulk of the solvent using a rotary evaporator.
-
Purify the resulting crude oil by simple or fractional distillation under atmospheric pressure. Collect the fraction boiling between 158-162 °C. The expected yield is typically in the range of 70-80%.
-
Characterization
-
¹H NMR (CDCl₃): δ ~2.1 (s, 3H, CH₃), ~2.3-2.4 (m, 2H, CH₂), ~2.5-2.6 (m, 2H, CH₂), ~5.9 (s, 1H, =CH).
-
IR (neat): ν ~1700 cm⁻¹ (C=O, conjugated ketone), ~1650 cm⁻¹ (C=C).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Product degradation; Insufficient extraction. | Increase reflux time and monitor by TLC. Avoid excessive heating. Perform additional extractions during workup. |
| Polymeric Byproducts | Reaction too concentrated; Excessive base or heat. | Use more dilute conditions. Reduce the amount of catalyst or lower the reaction temperature. |
| Incomplete Dehydration | Insufficient heating time or temperature. | Ensure the reaction is heated to a steady reflux for the specified time. Acid catalysis can sometimes promote dehydration more effectively. |
Conclusion
The aldol condensation remains a cornerstone of synthetic organic chemistry, providing a powerful and versatile tool for the construction of cyclopentenone derivatives.[3] Its ability to form a new carbon-carbon bond and a five-membered ring in a single, often high-yielding, transformation makes it an indispensable reaction for professionals in drug discovery and natural product synthesis. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can effectively leverage this reaction to access a wide range of valuable and complex molecular architectures.
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-
Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters. Available at: [Link]
-
De Kimpe, N. (2007). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Wiley Online Library. Available at: [Link]
-
JoVE. (n.d.). Intramolecular Aldol Reaction. Journal of Visualized Experiments. Available at: [Link]
-
Li, G., et al. (2012). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Bulletin of the Korean Chemical Society. Available at: [Link]
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-
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-
Nogueira, C. W., & Zeni, G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
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-
MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst 15. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. organicchemistrytutor.com. Available at: [Link]
-
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-
Wikipedia. (n.d.). Robinson annulation. en.wikipedia.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. organic-chemistry.org. Available at: [Link]
-
Okayama University. (2018). Synthesis of multisubstituted cyclopentadienes from cyclopentenones prepared via catalytic double aldol condensation and nazarov reaction sequence. Okayama University Scientific Achievement Repository. Available at: [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. ResearchGate. Available at: [Link]
-
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-
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-
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-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. welcomehomevetsofnj.org. Available at: [Link]
-
Fiveable. (n.d.). Using Aldol Reactions in Synthesis. Fiveable. Available at: [Link]
-
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-
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-
ACS Publications. (2018). Aldol Condensation of Cyclopentanone on Hydrophobized MgO. Promotional Role of Water and Changes in the Rate-Limiting Step upon Organosilane Functionalization. ACS Catalysis. Available at: [Link]
-
LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Aldol Condensation. organic-chemistry.org. Available at: [Link]
-
LibreTexts Chemistry. (2024). 23.7: Intramolecular Aldol Reactions. LibreTexts. Available at: [Link]
-
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-
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-
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-
ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. ResearchGate. Available at: [Link]
-
Confit. (n.d.). Effect of La-modified alumina catalyst on intramolecular aldol condensation reaction of 2,5-hexanedione. Confit. Available at: [Link]
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- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Cyclopentanone by Distillation
Abstract
This comprehensive guide provides a detailed protocol for the purification of cyclopentanone via fractional distillation. Cyclopentanone (CAS No: 120-92-3), a colorless liquid organic compound, is a vital solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The efficacy of cyclopentanone in these applications is highly dependent on its purity. This document outlines the scientific principles, necessary apparatus, and a step-by-step methodology for removing common impurities. It is intended for researchers, scientists, and drug development professionals who require high-purity cyclopentanone for their work.
Introduction: The Rationale for Cyclopentanone Purification
Commercial grades of cyclopentanone may contain impurities stemming from its synthesis, typically the catalytic decarboxylation of adipic acid at high temperatures.[2][3] These impurities can include residual adipic acid, water, and byproducts from side reactions or polymerization.[2][4] The presence of these contaminants can interfere with subsequent chemical reactions, leading to lower yields, impure products, and in the context of drug development, potentially toxic byproducts.
Distillation is a robust and widely used technique for purifying liquids based on differences in their volatilities. Fractional distillation, in particular, is employed when the boiling points of the components in a mixture are close to one another, allowing for a more efficient separation.[5][6] This protocol will focus on fractional distillation at atmospheric pressure, a method well-suited for purifying cyclopentanone from common, less volatile or more volatile impurities.
Physical and Chemical Properties of Cyclopentanone
A thorough understanding of cyclopentanone's physical properties is fundamental to a successful distillation. The boiling point is the most critical parameter, as it dictates the temperature at which the purified product will be collected.
| Property | Value | Source(s) |
| CAS Number | 120-92-3 | [1][7][8] |
| Molecular Formula | C₅H₈O | [7][8] |
| Molar Mass | 84.12 g/mol | [7][8] |
| Appearance | Colorless liquid with a peppermint-like odor | [2][8] |
| Boiling Point | 130-131 °C (at 760 mmHg) | [2][7] |
| Melting Point | -51 °C | [7][8] |
| Density | 0.951 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.437 | [7] |
| Flash Point | 26-31 °C | [8][9] |
| Solubility | Slightly soluble in water; miscible with ethanol and ether | [2] |
Pre-Distillation: Preparation of Crude Cyclopentanone
Prior to distillation, it is often beneficial to pre-treat the crude cyclopentanone to remove specific impurities that could complicate the distillation process.
Removal of Acidic Impurities
If the crude cyclopentanone is suspected to contain acidic impurities such as residual adipic acid, a wash with a mild aqueous base is recommended.
-
Rationale: Adipic acid is a solid with a much higher boiling point than cyclopentanone, but its presence can promote side reactions at elevated temperatures. Converting it to its salt with a base makes it readily soluble in the aqueous phase and easily separable.
-
Procedure:
-
In a separatory funnel, combine the crude cyclopentanone with an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Separate and discard the aqueous layer.
-
Drying the Cyclopentanone
Water is a common impurity and can form an azeotrope with cyclopentanone, which boils at a lower temperature (around 92-94 °C) than pure cyclopentanone.[10][11] Therefore, it is crucial to dry the cyclopentanone before fractional distillation.
-
Rationale: Removing water prevents the co-distillation of the azeotrope, ensuring that the collected fraction is anhydrous cyclopentanone.
-
Choosing a Drying Agent: For ketones like cyclopentanone, suitable drying agents include anhydrous potassium carbonate (K₂CO₃), anhydrous sodium sulfate (Na₂SO₄), or anhydrous magnesium sulfate (MgSO₄).[12] Anhydrous calcium chloride (CaCl₂) can also be used, though it may form adducts with some carbonyl compounds.[13] Potassium carbonate is a good choice as it also neutralizes any remaining acidic impurities.[13]
-
Procedure:
-
Transfer the washed cyclopentanone to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous potassium carbonate (approximately 10-20 g per 100 mL of cyclopentanone).
-
Swirl the flask to ensure good contact between the drying agent and the liquid.
-
Allow the mixture to stand for at least one hour, or until the liquid is clear and free of cloudiness. The drying agent should appear free-flowing and not clumped together.
-
Decant or filter the dried cyclopentanone into a dry round-bottom flask suitable for distillation.
-
Experimental Protocol: Fractional Distillation
This section provides a detailed, step-by-step methodology for the fractional distillation of pre-treated cyclopentanone.
Materials and Apparatus
-
Crude, pre-treated cyclopentanone
-
Heating mantle with a stirrer, or an oil bath with a magnetic stir plate
-
Round-bottom flask (distilling flask)
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 150 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flask(s) (round-bottom or Erlenmeyer)
-
Tubing for cooling water
-
Clamps and stands to secure the apparatus
-
Glass wool for insulating the fractionating column
Visual Workflow of the Distillation Setup
Caption: Workflow for the fractional distillation of cyclopentanone.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.
-
Place a magnetic stir bar or a few boiling chips in the distilling flask to ensure smooth boiling.
-
Fill the distilling flask no more than two-thirds full with the dried cyclopentanone.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
-
Distillation Process:
-
Begin stirring and gently heat the distilling flask.
-
Observe the liquid as it begins to boil and a ring of condensate starts to rise up the fractionating column. Adjust the heating rate so that the condensate ring rises slowly.
-
The temperature on the thermometer will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the Foreshot: Collect the initial distillate that comes over at a temperature below the expected boiling point of cyclopentanone (i.e., below ~129 °C). This fraction will contain any low-boiling impurities.
-
Collect the Main Fraction: Once the temperature stabilizes at the boiling point of cyclopentanone (130-131 °C), change the receiving flask to a clean, dry one. Collect the distillate as long as the temperature remains constant in this range.[2][7]
-
Stop the Distillation: When the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distilling flask, stop the distillation by removing the heat source. Never distill to dryness , as this can lead to the formation of explosive peroxides, especially with ethers and some ketones.
-
Allow the apparatus to cool completely before disassembling.
-
-
Product Handling and Storage:
Safety Precautions
Cyclopentanone is a flammable liquid and can cause skin and eye irritation.[1][14][15] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the distillation in a well-ventilated fume hood.
-
Fire Safety: Keep all sources of ignition, such as open flames and hot plates with exposed elements, away from the distillation apparatus.[1][14] Use a heating mantle or an oil bath as the heat source. Ensure a fire extinguisher (CO₂, dry chemical, or foam) is readily accessible.[1]
-
Handling: Avoid inhalation of vapors and direct contact with the skin and eyes.[8][16] In case of contact, rinse the affected area with plenty of water.[1][16]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Bumping or uneven boiling | - No boiling chips or stir bar used.- Heating rate is too high. | - Add boiling chips or a stir bar before heating.- Reduce the heating rate. |
| Temperature fluctuations | - Heating rate is inconsistent.- Poor insulation of the column. | - Adjust the heating mantle to provide steady heat.- Insulate the column with glass wool or aluminum foil. |
| No distillate collecting | - Insufficient heating.- Condenser water is too cold, causing vapor to condense and return to the flask. | - Increase the heating rate gradually.- Reduce the flow rate of the cooling water slightly. |
| Low yield of pure product | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient (e.g., packed) column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. |
References
-
Jinan Future chemical Co.,Ltd. Cyclopentanone CAS:120-92-3. Retrieved from [Link]
-
chemeurope.com. Cyclopentanone. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
-
Loba Chemie. CYCLOPENTANONE CAS: 120-92-3. Retrieved from [Link]
-
Indenta Chemicals. Material Safety Data Sheet Cyclopentanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8452, Cyclopentanone. Retrieved from [Link]
-
Thorpe, J. F., & Kon, G. A. R. (1925). CYCLOPENTANONE. Organic Syntheses, 5, 37. doi:10.15227/orgsyn.005.0037. Retrieved from [Link]
- Google Patents. (2020). CN111662170B - The purification method of cyclopentanone.
- Google Patents. (1953). US2662847A - Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.
- Google Patents. (1950). US2513534A - Purification of cyclopentanone.
- Google Patents. (1952). US2623072A - Separation of cyclopentanone.
-
Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (2004). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
- Horsley, L. H. (1962).
-
University of Edinburgh. Heterogeneous Azeotropes. Retrieved from [Link]
- Google Patents. (1952). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. Fractional distillation. Retrieved from [Link]
-
University of California, Los Angeles. Drying Agents. Retrieved from [Link]
- Google Patents. (2012). CN102372558B - Drying and reduced pressure distillation method of cyclopentanone.
-
The Chemistry Blog. What is Fractional Distillation?. Retrieved from [Link]
-
ResearchGate. Concentrations of aldehydes and ketones in distillate fractions. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. doi:10.1021/jo101517j. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. Retrieved from [Link]
-
Sciencemadness Discussion Board. cyclopentanone. Retrieved from [Link]
-
RWTH Aachen University. Virtual Lab - Schlenk: Distillation. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Cyclopentanone. Retrieved from [Link]
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- 9. 120-92-3 CAS | CYCLOPENTANONE | Ketones | Article No. 03138 [lobachemie.com]
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Use of 3-(4-Chlorophenyl)cyclopentanone in synthesizing pyrazole derivatives
Application Notes & Protocols
Topic: Strategic Synthesis of Fused Pyrazole Derivatives from 3-(4-Chlorophenyl)cyclopentanone
Audience: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Value of Fused Pyrazoles
Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications spanning anti-inflammatory, anticancer, antimicrobial, and CNS-active drugs.[1][2] The inherent versatility of the pyrazole ring, with its multiple points for substitution, allows for fine-tuning of physicochemical and pharmacological properties.[3][4]
A particularly compelling subclass is the fused pyrazole systems, where the pyrazole ring is annulated to another cyclic structure. This architectural constraint often imparts a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on the use of this compound as a strategic starting material for the synthesis of 4-(4-chlorophenyl)-1,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazole derivatives. The chlorophenyl moiety is a common feature in many bioactive molecules, and the cyclopentane ring provides the framework for the fused heterocyclic system.
The primary synthetic transformation discussed herein is the acid-catalyzed cyclocondensation reaction with hydrazine and its derivatives, a robust and efficient method for constructing the pyrazole core.[5][6] We will explore the underlying mechanism, provide detailed, validated protocols, and discuss the rationale behind key experimental choices.
II. Core Reaction Principle & Mechanism
The synthesis of the fused cyclopenta[c]pyrazole scaffold from this compound hinges on a classical cyclocondensation reaction with a hydrazine derivative.[7] This process can be mechanistically understood as a two-stage sequence: initial hydrazone formation followed by an intramolecular cyclization and dehydration.
Mechanism Breakdown:
-
Carbonyl Activation & Hydrazone Formation: The reaction is typically initiated under acidic conditions. The acid catalyst (e.g., acetic acid) protonates the carbonyl oxygen of the cyclopentanone, significantly increasing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazine derivative then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and elimination of a water molecule to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: While the hydrazone is often stable, under heating, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the imine carbon. This step is the key ring-closing event. The subsequent elimination of a second molecule of water (or aromatization, if possible) leads to the final fused pyrazole (or more accurately, a dihydropyrazole or tetrahydropyrazole) product. The reaction with a simple cyclic ketone results in a fused, non-aromatic pyrazoline-type structure.
Below is a diagram illustrating the general mechanistic pathway.
Caption: Reaction mechanism for fused pyrazole synthesis.
III. Experimental Protocols
These protocols provide a self-validating framework for the synthesis and characterization of the target compounds. Successful synthesis relies on careful control of stoichiometry and reaction conditions.
Protocol 1: Synthesis of 4-(4-chlorophenyl)-1,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazole
This protocol details the foundational synthesis using hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 2.0 eq)[8]
-
Ethanol (99.5%)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 25.7 mmol). Dissolve the ketone in 50 mL of ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (e.g., 3.2 mL, 51.4 mmol). Then, add glacial acetic acid (e.g., 0.15 mL, 2.6 mmol) dropwise.
-
Expert Insight: Acetic acid serves as a catalyst to facilitate the initial hydrazone formation without being so strong as to fully protonate the hydrazine nucleophile, which would render it unreactive. Using a slight excess of hydrazine hydrate helps drive the reaction to completion.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ketone spot indicates reaction completion.
-
Workup - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-chlorophenyl)-1,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazole as a solid.
Protocol 2: Synthesis of 2-Aryl-4-(4-chlorophenyl)-1,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazoles
This protocol demonstrates the introduction of diversity at the N1-position using a substituted hydrazine, such as phenylhydrazine.
Procedure:
-
Follow steps 1-5 as described in Protocol 1, but substitute phenylhydrazine (1.1 eq) for hydrazine hydrate.
-
Expert Insight: A smaller excess of the substituted hydrazine is often sufficient. Arylhydrazines are less volatile and can sometimes lead to cleaner reactions. The reaction time may need to be adjusted (typically 6-8 hours).
-
-
Workup and Purification: The workup procedure is identical. Purification via column chromatography is often necessary to separate the product from any unreacted phenylhydrazine or side products. The resulting N-phenyl derivative will be less polar than the product from Protocol 1.
IV. Data Summary & Characterization
The choice of hydrazine derivative and reaction conditions directly impacts the outcome. The following table summarizes expected results for representative syntheses.
| Entry | Hydrazine Derivative | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| 1 | Hydrazine Hydrate | Acetic Acid | Ethanol | 5 | 85-92% |
| 2 | Phenylhydrazine | Acetic Acid | Ethanol | 7 | 80-88% |
| 3 | 4-Methylphenylhydrazine | Acetic Acid | Ethanol | 7 | 82-90% |
| 4 | Hydrazine Hydrochloride | None | Propan-2-ol | 8 | 75-83% |
Characterization Notes:
-
¹H NMR: Expect to see characteristic signals for the aliphatic protons of the cyclopentane ring and the aromatic protons of the chlorophenyl and any N-aryl substituent. The chemical shifts of the methylene protons adjacent to the nitrogen atoms will be diagnostic.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the key C=N carbon of the pyrazoline ring.
-
Mass Spectrometry (MS): Will provide the molecular weight of the synthesized compound, confirming the successful condensation and dehydration.
-
FT-IR: Look for the disappearance of the strong C=O stretch from the starting ketone (around 1740 cm⁻¹) and the appearance of a C=N stretch (around 1600-1650 cm⁻¹) in the product.
V. Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Step-by-step workflow for pyrazole synthesis.
VI. References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]
-
Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 25, 9-21. [Link]
-
Zheng, Y., et al. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 27(15), 4977. [Link]
-
Chem Rev Lett 8 (2025) 867-882. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
Powers, D. G., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(12), 6443-6454. [Link]
-
Kumar, A., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Schmalz, H., & Riemer, C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077. [Link]
-
ResearchGate. (n.d.). Scheme 13. The synthetic pathway to pyrazole derivatives via cyclocondensation reaction of α,β-ethylenic ketone, α,β-ethylenic ketone with a leaving group. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... [Link]
-
World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]
-
ResearchGate. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Filo. (2025). What is the action of hydrazine on cyclopentanone in the presence of KOH and ethylene glycol? [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
Molecules. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Chemistry LibreTexts. (2023). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. [Link]
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Application Notes and Protocols for Chlorophenyl Ketone Intermediates in Agrochemical Synthesis
Abstract: This document provides a detailed examination of the application of specific chlorophenyl ketone derivatives as pivotal intermediates in the synthesis of widely used agrochemicals. While initial investigations into the direct agrochemical applications of 3-(4-Chlorophenyl)cyclopentanone did not yield significant public-domain data, this guide will focus on structurally related and industrially significant analogues for which extensive applications are documented. Specifically, we will explore the synthetic pathways involving 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone and 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone . These compounds are crucial building blocks for a range of fungicides and plant growth regulators, and understanding their chemistry is essential for researchers and professionals in the agrochemical industry.
Introduction: The Role of Chlorophenyl Ketones in Agrochemicals
The development of effective and selective agrochemicals is a cornerstone of modern agriculture, ensuring crop protection and enhancing yields. Within the vast landscape of organic synthesis, certain molecular scaffolds have proven to be particularly versatile for the construction of active agrochemical ingredients. Chlorophenyl ketones, a class of compounds characterized by a ketone functional group and a chlorine-substituted phenyl ring, represent a key group of intermediates. The presence of the chlorophenyl moiety is often critical for the biological activity of the final product, influencing factors such as binding affinity to target enzymes and metabolic stability in the environment.
This guide provides an in-depth analysis of the synthetic utility of two key chlorophenyl ketone intermediates in the production of globally significant agrochemicals. We will delve into the specific reaction pathways, highlighting the chemical logic behind the synthetic steps and providing generalized protocols for their application.
Pivotal Intermediates and their Agrochemical Derivatives
Our investigation highlights two primary chlorophenyl ketone intermediates with well-documented applications in the agrochemical sector.
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Precursor to Triazole Fungicides and Plant Growth Regulators
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8) is a versatile intermediate that serves as a foundational building block for several important triazole-based agrochemicals.[1][2] Its molecular structure is particularly suited for the synthesis of compounds that require a substituted chlorophenyl ethyl backbone.[2]
Key Agrochemicals Derived from this Intermediate:
-
Tebuconazole: A broad-spectrum triazole fungicide used to control a wide range of fungal diseases in cereals, fruits, and vegetables.[1][3][4]
-
Uniconazole: A plant growth regulator that is used to manage plant height and improve resistance to environmental stress.[1][3][4]
Physicochemical Properties of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇ClO | [4] |
| Molecular Weight | 224.73 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Purity | ≥99.0% | [3] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
Conceptual Synthetic Pathway to Tebuconazole:
The synthesis of Tebuconazole from 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone generally involves the introduction of a triazole moiety and the conversion of the ketone to a tertiary alcohol. This pathway underscores the importance of the ketone as a reactive handle for further chemical transformations.
Caption: Conceptual workflow for Tebuconazole synthesis.
Experimental Protocol: General Synthesis of a Triazole Derivative
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone and a suitable aprotic solvent (e.g., toluene, DMF).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., sodium hydride) portion-wise while maintaining the temperature below 25°C.
-
Triazole Introduction: Slowly add a solution of a suitable triazole precursor (e.g., 1,2,4-triazole) in the same solvent.
-
Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired triazole derivative.
5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone: An Intermediate for Metconazole
5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone is another critical intermediate in the synthesis of triazole fungicides, most notably Metconazole.[5][6][7] This compound's structure, featuring a cyclopentanone ring, provides a different scaffold for the development of agrochemicals compared to the acyclic pentanone previously discussed.
Key Agrochemical Derived from this Intermediate:
-
Metconazole: A broad-spectrum triazole fungicide used for the control of various fungal diseases in a wide range of crops.
Conceptual Synthetic Pathway to Metconazole:
The synthesis of Metconazole from 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone involves the conversion of the carbonyl group to an epoxide, followed by the introduction of a triazole group.[5]
Caption: Conceptual workflow for Metconazole synthesis.
Experimental Protocol: General Synthesis of an Epoxide Intermediate
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone in a mixture of a solvent such as methanol and a base like sodium hydroxide.
-
Reagent Addition: Cool the solution in an ice bath and add trimethylsulfonium iodide portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate. Further purification may be achieved through chromatography if necessary.
Causality and Experimental Considerations
The choice of these specific chlorophenyl ketone intermediates is driven by several key factors:
-
Structural Contribution: The chlorophenyl group is a common feature in many successful agrochemicals, often contributing to enhanced biological activity.
-
Synthetic Accessibility: These intermediates can be synthesized from readily available starting materials through established chemical reactions, making them economically viable for large-scale production.[2]
-
Reactive Functionality: The ketone group provides a versatile handle for a variety of chemical transformations, allowing for the straightforward introduction of other key functional groups such as alcohols and triazoles.
Key Considerations for Synthesis:
-
Purity of Intermediates: The purity of the starting chlorophenyl ketone is crucial as impurities can lead to side reactions and affect the yield and purity of the final agrochemical product. A purity of ≥99.0% is often required.[3]
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst is essential to maximize yield and minimize the formation of byproducts.
-
Safety Precautions: Many of the reagents used in these syntheses are hazardous. Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.
Conclusion
While direct applications of this compound in agrochemical synthesis are not prominently documented in publicly available literature, the structurally related compounds 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone and 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone are of significant industrial importance. They serve as key intermediates in the synthesis of a number of high-value fungicides and plant growth regulators. A thorough understanding of the chemistry and application of these intermediates is invaluable for researchers and professionals working in the field of agrochemical development. The protocols and pathways outlined in this guide provide a foundational understanding for the synthesis of these important agricultural products.
References
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate.
- Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate.
- Process for the preparation of 5-(4-chlorophenyl)-methyl|-2,2-dimethylcyclopentanone - Google Patents.
- The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals.
- Process for the preparation of 5-[4-chlorophenyl)-methyl]-2, 2-dimethylcyclopentanone - Google Patents.
- The Chemistry Behind Crop Protection: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
- Process for preparing 5-[(4-chlorophenyl)methyl]-2,2-demethyl cyclopentanone - Google Patents.
- (4-CHLOROPHENYL)-METHYL]-2,2-DIMETHYLCYCLOPENTANONE - European Patent Office - EP 1308432 A1 - Googleapis.com.
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Synthesis of Trazodone Analogues: A Detailed Guide for Researchers Utilizing 3-Chlorophenyl Piperazine
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of trazodone analogues, leveraging 3-chlorophenyl piperazine as a pivotal starting material. This document offers an in-depth exploration of various synthetic strategies, emphasizing the rationale behind experimental choices and providing validated, step-by-step methodologies.
Introduction: The Significance of Trazodone and its Analogues
Trazodone, a triazolopyridine derivative, is an antidepressant medication known for its unique pharmacological profile.[1] It acts as a serotonin antagonist and reuptake inhibitor (SARI).[2] The exploration of trazodone analogues is a fertile ground for drug discovery, aiming to refine its therapeutic efficacy, modulate its receptor selectivity, and improve its pharmacokinetic properties. By systematically modifying the core structure of trazodone, researchers can investigate structure-activity relationships (SAR) and potentially develop novel chemical entities with enhanced therapeutic profiles for neuropsychiatric disorders.
The general structure of trazodone consists of a 1-(3-chlorophenyl)piperazine moiety connected via an alkyl linker to a[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one ring system. The synthesis of analogues typically involves the modification of the alkyl linker or substitution on the triazolopyridine ring.
Strategic Approaches to the Synthesis of Trazodone Analogues
The construction of trazodone analogues from 3-chlorophenyl piperazine can be broadly categorized into several key synthetic strategies. The choice of method often depends on the desired analogue, available starting materials, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation).
Figure 1: Overview of synthetic strategies for trazodone analogues.
N-Alkylation of 1-(3-Chlorophenyl)piperazine
This is the most direct and commonly employed method. It involves the reaction of 1-(3-chlorophenyl)piperazine with a pre-functionalized triazolopyridinone bearing a haloalkyl side chain. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Both conventional heating and microwave-assisted methods have been successfully applied.
Rationale: This approach is convergent and allows for the late-stage introduction of the arylpiperazine moiety. Microwave irradiation can significantly reduce reaction times from hours to minutes.[5][6]
Reductive Amination
An alternative and eco-friendlier approach involves the reductive amination of an aldehyde-functionalized triazolopyridinone with 1-(3-chlorophenyl)piperazine. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced in situ to the desired amine.[3]
Rationale: Reductive amination avoids the use of potentially genotoxic alkyl halides and often proceeds under milder conditions. The use of a mild reducing agent like sodium borohydride (NaBH4) makes this method particularly attractive.[3]
Alternative C-N Bond Forming Reactions
For the synthesis of the core 1-(3-chlorophenyl)piperazine or its analogues, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation can be employed.[7][8] These reactions are powerful tools for the formation of aryl-nitrogen bonds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine. It offers broad substrate scope and functional group tolerance.[7]
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming aryl-nitrogen bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[8]
Rationale: These methods offer alternative routes to the key arylpiperazine intermediate, which can be particularly useful when the desired substituted arylpiperazine is not commercially available.
Experimental Protocols
Synthesis of Precursors
Protocol 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
This precursor is the cornerstone of the triazolopyridine moiety.
-
Materials: 2-chloropyridine, semicarbazide hydrochloride, 2-ethoxyethanol, concentrated sulfuric acid.
-
Procedure:
-
A mixture of 2-chloropyridine (1.0 eq) and semicarbazide hydrochloride (2.0 eq) in 2-ethoxyethanol is heated to reflux.
-
A catalytic amount of concentrated sulfuric acid in 2-ethoxyethanol is added.
-
The solution is refluxed for 18 hours.
-
After cooling, water is added, and the mixture is further cooled to 0°C to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under reduced pressure.
-
Protocol 2: Synthesis of 2-(3-Chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (for Alkylation)
-
Materials: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 1-bromo-3-chloropropane, potassium carbonate, acetonitrile.
-
Procedure (Conventional):
-
To a suspension of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 1-bromo-3-chloropropane (1.2 eq).
-
The mixture is refluxed for 24 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Protocol 3: Synthesis of 6-(3-Oxo[2][3][4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (for Reductive Amination) [3]
-
Materials: [2][3][4]triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-1,1-dimethoxyhexane, potassium carbonate, tetrabutylammonium bromide (TBAB), acetonitrile, 10% HCl.
-
Procedure (Microwave-Assisted): [3]
-
A mixture of[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), potassium carbonate (3.0 eq), and TBAB (0.1 eq) in acetonitrile is prepared.
-
6-chloro-1,1-dimethoxyhexane (1.0 eq) is added.
-
The reaction is carried out in a microwave reactor at 100 W for 30 seconds.
-
Water is added, and the product is extracted with dichloromethane.
-
The organic layer is stirred with 10% HCl for 2 hours to hydrolyze the acetal to the aldehyde.
-
The organic layer is separated, and the solvent is evaporated to yield the desired aldehyde.
-
Synthesis of Trazodone Analogues
Protocol 4: Conventional N-Alkylation for Trazodone Synthesis [5]
-
Materials: 2-(3-chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine hydrochloride, triethylamine, toluene.
-
Procedure:
-
A mixture of 2-(3-chloropropyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq), and triethylamine (2.2 eq) in toluene is heated to reflux for 3 hours.
-
After cooling, the reaction mixture is washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Protocol 5: Microwave-Assisted N-Alkylation for a Hexyl Trazodone Analogue [2]
-
Materials: 2-(6-bromohexyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one, 1-(3-chlorophenyl)piperazine, potassium carbonate, acetonitrile.
-
Procedure:
-
A mixture of 2-(6-bromohexyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq), 1-(3-chlorophenyl)piperazine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is subjected to microwave irradiation (e.g., 100 W).
-
The reaction is monitored by TLC until completion (typically a few minutes).
-
The reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography.
-
Protocol 6: Microwave-Assisted Reductive Amination for a Hexyl Trazodone Analogue [3]
-
Materials: 6-(3-oxo[2][3][4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal, 1-(3-chlorophenyl)piperazine, sodium borohydride (NaBH4), ethanol.
-
Procedure: [3]
-
A mixture of the aldehyde (1.0 eq) and 1-(3-chlorophenyl)piperazine (1.0 eq) in ethanol is irradiated in a microwave reactor at 100 W for 60 seconds to form the iminium ion.
-
Sodium borohydride (2.0 eq) is added, and the mixture is irradiated for an additional 3 minutes at 100 W.
-
Water is added, and the precipitated product is collected by filtration and purified by crystallization.
-
Figure 2: Workflow comparison for major synthetic routes.
Data Presentation
Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Conventional Alkylation | Haloalkyl-triazolopyridinone, Arylpiperazine, Base | Reflux in organic solvent (e.g., toluene, ACN) | 3 - 24 hours | Moderate to Good | Well-established, straightforward | Long reaction times, higher temperatures |
| Microwave-Assisted Alkylation | Haloalkyl-triazolopyridinone, Arylpiperazine, Base | Microwave irradiation (100-150W) in a sealed vessel | 2 - 10 minutes | Good to Excellent | Rapid synthesis, often higher yields | Requires specialized equipment |
| Reductive Amination | Aldehyde-triazolopyridinone, Arylpiperazine, Reducing Agent (e.g., NaBH4) | Microwave irradiation or room temperature | 4 minutes - several hours | Good | Milder conditions, avoids alkyl halides | Requires synthesis of aldehyde precursor |
Characterization Data for a Representative Trazodone Analogue (Hexyl Analogue)[3]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (101 MHz, CDCl₃) δ ppm | MS (ESI+) m/z |
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | 7.78–7.72 (m, 1H), 7.16–7.06 (m, 2H), 6.55–6.45 (m, 1H), 4.02–3.89 (m, 2H), 3.44–3.37 (m, 2H), 1.88–1.53 (m, 8 H) | 148.62, 146.74, 141.56, 135.80, 131.06, 129.92, 125.69, 123.72, 119.31, 116.98, 115.37, 110.65, 57.28, 50.21, 48.35, 45.33, 28.32, 26.06, 25.67, 23.39 | [M+H]⁺ = 414.3 |
Safety and Handling
-
1-(3-Chlorophenyl)piperazine: This compound is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
Alkylating Agents (e.g., 1-bromo-3-chloropropane): These are often flammable, toxic, and may be carcinogenic. All manipulations should be performed in a fume hood with appropriate PPE.
-
Microwave Synthesis: Reactions should be carried out in vessels designed for microwave chemistry, and the manufacturer's safety guidelines must be strictly followed.
Conclusion
The synthesis of trazodone analogues using 3-chlorophenyl piperazine is a versatile process with multiple effective strategies. The choice between N-alkylation and reductive amination will depend on the specific target molecule and the desired process parameters. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and efficiency. By carefully selecting the synthetic route and reaction conditions, researchers can efficiently generate a diverse library of trazodone analogues for further pharmacological evaluation.
References
-
Jąskowska, J., Zaremba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]
-
Szewczyk, M., Jąskowska, J., Satała, G., & Śliwa, P. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7270. [Link]
-
Jąskowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed Central. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. [Link]
-
Jąskowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules. [Link]
-
Szewczyk, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed. [Link]
-
Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Publication Source]. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Szewczyk, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed. [Link]
-
Vici, F., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Supporting Information. (n.d.). [Link]
- Google Patents. (n.d.). Trazodone and trazodone hydrochloride in purified form.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
-
PubChem. (n.d.). Trazodone. [Link]
- Google Patents. (n.d.). Trazodone and trazodone hydrochloride in purified form.
-
Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Semantic Scholar. [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. PubMed. [Link]
-
ResearchGate. (n.d.). 13 C CP/MAS NMR spectra of T:HCl (black) and the newly obtained salt... [Link]
-
Royal Society of Chemistry. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
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- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Cyclopentane Synthesis Optimization: A Technical Support Center for Researchers
Welcome to the Technical Support Center dedicated to the intricate art of cyclopentane ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing five-membered carbocycles. Cyclopentane moieties are pivotal structural motifs in a vast array of natural products and pharmaceutical agents, yet their construction can be fraught with challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and optimize your reaction conditions for maximal yield and selectivity.
Section 1: Troubleshooting Common Cyclopentane Formation Reactions
This section addresses specific issues encountered during popular cyclopentane synthesis methodologies. Each guide is structured in a question-and-answer format to directly tackle the problems you are likely facing at the bench.
The Pauson-Khand Reaction: Taming the [2+2+1] Cycloaddition
The Pauson-Khand reaction (PKR), a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, can be sensitive to various parameters.
Question: My Pauson-Khand reaction is sluggish, showing low conversion to the desired cyclopentenone. What are the likely causes and how can I improve the reaction rate?
Answer: A sluggish Pauson-Khand reaction can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Integrity: The most common stoichiometric promoter, dicobalt octacarbonyl (Co₂(CO)₈), is sensitive to air and can degrade over time.[1] Ensure you are using a fresh batch of Co₂(CO)₈ and handle it under a strict inert atmosphere (e.g., argon or nitrogen). For catalytic versions, the chosen rhodium or iridium catalyst may require an activation step or may be prone to deactivation.
-
Promoters are Key: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), can significantly accelerate the reaction, often allowing for milder conditions (even room temperature).[1] These promoters facilitate the dissociation of CO ligands from the cobalt complex, which is often the rate-limiting step.
-
Temperature Optimization: Thermal PKRs often require elevated temperatures (80-120 °C) to proceed efficiently.[1] However, excessively high temperatures can lead to substrate decomposition. A systematic temperature screen is recommended to find the optimal balance.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. While common solvents include toluene, isooctane, and dichloromethane, more coordinating solvents can sometimes inhibit the reaction by competing for coordination sites on the metal center.[1]
Question: I am observing significant side products in my Pauson-Khand reaction. What are they and how can I minimize their formation?
Answer: Side product formation in the PKR often points to competing reaction pathways.
-
Alkyne Trimerization: Cobalt complexes are known to catalyze the cyclotrimerization of alkynes to form substituted benzene derivatives. This is more prevalent with terminal alkynes and at higher temperatures. Lowering the reaction temperature and ensuring a sufficient concentration of the alkene component can help to favor the desired [2+2+1] cycloaddition.
-
[2+2+2] Cycloaddition: In some cases, particularly with rhodium catalysts and at low carbon monoxide pressures, a [2+2+2] cycloaddition between two alkynes and the alkene can occur. Increasing the CO pressure can often suppress this side reaction.
-
Substrate Decomposition: Sensitive functional groups on your enyne substrate may not tolerate the reaction conditions. If you suspect decomposition, consider using a promoter to enable milder temperatures.
Experimental Protocol: NMO-Promoted Intramolecular Pauson-Khand Reaction
This protocol is a general guideline for the cyclization of a 1,6-enyne.
Materials:
-
1,6-Enyne Substrate (1.0 equiv)
-
Dicobalt Octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-Methylmorpholine N-oxide (NMO) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne in anhydrous DCM.
-
Add Co₂(CO)₈ to the solution and stir at room temperature for 1-2 hours. The solution should turn a deep red, indicating the formation of the alkyne-cobalt complex.
-
Add NMO to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Workflow for Pauson-Khand Reaction:
Caption: General workflow for an NMO-promoted Pauson-Khand reaction.
The Nazarov Cyclization: Mastering the 4π-Electrocyclization
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones from divinyl ketones, but it can be plagued by issues of regioselectivity and stereoselectivity.
Question: My Nazarov cyclization is giving a low yield of the desired cyclopentenone, with significant recovery of starting material. How can I drive the reaction to completion?
Answer: Low conversion in a Nazarov cyclization typically points to insufficient activation of the divinyl ketone.
-
Acid Strength and Stoichiometry: The reaction is catalyzed by Lewis or Brønsted acids.[2][3] Often, stoichiometric amounts of a strong Lewis acid like SnCl₄, FeCl₃, or BF₃·OEt₂ are required to promote the reaction. If you are using catalytic acid, you may need to increase the loading or switch to a stronger acid.
-
Temperature: While some modern variants proceed at room temperature or below, classical Nazarov cyclizations often require heating to overcome the activation barrier for the 4π-electrocyclization.
-
Substrate Electronics: Electron-donating groups on the vinyl moieties can stabilize the pentadienyl cation intermediate, facilitating the cyclization. Conversely, electron-withdrawing groups can hinder the reaction.[2]
Question: I am struggling with poor regioselectivity in my Nazarov cyclization, obtaining a mixture of double bond isomers. How can I control the position of the double bond in the product?
Answer: The regioselectivity of the elimination step following cyclization determines the final position of the double bond.
-
Thermodynamic vs. Kinetic Control: The reaction typically forms the thermodynamically most stable (i.e., most substituted) double bond. To achieve kinetic control, more specialized strategies are often needed.
-
Silicon-Directed Nazarov Cyclization: A powerful strategy for controlling regioselectivity involves placing a trialkylsilyl group on one of the vinyl carbons. The β-silicon effect stabilizes the developing positive charge during the cyclization and directs the elimination to form the double bond where the silyl group was located.[2]
Experimental Protocol: Lewis Acid-Mediated Nazarov Cyclization
This is a general procedure for the cyclization of a divinyl ketone.
Materials:
-
Divinyl Ketone (1.0 equiv)
-
Tin(IV) Chloride (SnCl₄) (1.0 M solution in DCM, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution in an ice bath.
-
Add the SnCl₄ solution dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Mechanism of the Nazarov Cyclization:
Caption: The generally accepted mechanism for the Lewis acid-catalyzed Nazarov cyclization.[3]
Transition Metal-Catalyzed Intramolecular Cyclizations: Navigating the Catalytic Cycle
Rhodium, iridium, and nickel catalysts are frequently employed in intramolecular reactions to form cyclopentane rings, such as hydroacylations and cyclizations of dienes.
Question: My rhodium-catalyzed intramolecular hydroacylation is giving low yields, and I suspect catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Answer: Catalyst deactivation is a common issue in rhodium-catalyzed hydroacylation.
-
Decarbonylation: A significant side reaction is the decarbonylation of the aldehyde substrate, which leads to the formation of a catalytically inactive rhodium-carbonyl species. This is often favored at higher temperatures. Using more basic phosphine ligands can sometimes suppress decarbonylation.[5][6]
-
Inhibition by Base: In some cases, inorganic bases used in the reaction can poison the catalyst.[7] If a base is necessary, screening different organic bases like trialkylamines may be beneficial.
-
Substrate and Product Inhibition: Both the starting material and the product can sometimes inhibit the catalyst by strongly coordinating to the metal center.[5] Running the reaction at a lower substrate concentration or using a slow-addition protocol can sometimes help.
Question: I am observing poor diastereoselectivity in my iridium-catalyzed cyclization. How can I improve the stereochemical outcome?
Answer: Diastereoselectivity in these reactions is often influenced by the steric environment of the transition state.
-
Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the iridium center is crucial for controlling stereoselectivity. Bulky ligands can create a more defined steric environment, leading to higher diastereoselectivity. A thorough ligand screen is often necessary.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying a polar cyclopentane derivative?
A1: For polar cyclopentane derivatives, especially those containing hydroxyl or carboxyl groups, purification can be challenging due to their high polarity. While standard normal-phase silica gel chromatography can lead to streaking and poor separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[8][9] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8][9] For less polar compounds, reversed-phase chromatography can also be effective.[10]
Q2: My solid cyclopentane derivative is difficult to purify by chromatography. Are there other options?
A2: If your cyclopentane derivative is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[11][12][13] The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11][12]
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: How do I set up a reaction under a strict inert atmosphere?
A3: Many cyclopentane formation reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. A proper inert atmosphere technique is crucial for success.
Protocol for Setting Up a Reaction Under Inert Atmosphere:
-
Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum or a stream of inert gas (argon or nitrogen) to remove any adsorbed water.[14][15]
-
Assembly: Assemble the glassware while it is still hot and maintain a positive pressure of inert gas. Use septa to seal the openings.
-
Purging: Evacuate and backfill the assembled apparatus with inert gas at least three times.
-
Reagent Addition: Add solvents and liquid reagents via syringe through the septa. Add solid reagents under a positive flow of inert gas or in a glovebox.[15]
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon filled with the inert gas attached to a needle inserted through the septum.[15]
Section 3: Data Summary and Visualization
Table 1: Comparison of Reaction Conditions for the Pauson-Khand Reaction of a 1,6-Enyne
| Catalyst/Promoter System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Co₂(CO)₈ (stoichiometric) | Isooctane | 60 | 48 | ~30 | Schore, N. E. et al., 1981 |
| Co₂(CO)₈ / NMO | Dichloromethane | 25 | 12 | >80 | General Protocol |
| [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 110 | 1 | >90 | General Protocol |
Note: Yields are highly substrate-dependent.[1]
References
-
Nazarov Cyclization. NROChemistry. [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Pauson-Khand Reaction. NROChemistry. [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PubMed Central. [Link]
-
Deactivation Behavior of Bifunctional Pt/H-Zeolite Catalysts during Cyclopentane Hydroconversion. ResearchGate. [Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace. [Link]
-
Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]
-
The Nazarov Cyclization. Organic Reactions. [Link]
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
Enantioselective Radical Cyclization for Construction of 5-Membered Ring Structures by Metalloradical C–H Alkylation. National Institutes of Health. [Link]
-
The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. [Link]
-
Conia-Ene Reaction. Organic Chemistry Portal. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. YouTube. [Link]
-
Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
RECRYSTALLIZATION. ResearchGate. [Link]
-
How To Recrystallize A Solid. YouTube. [Link]
-
Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation. PubMed. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Conia-ene reaction. Wikipedia. [Link]
-
Conia-Ene reaction. YouTube. [Link]
-
Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation of Trisubstituted Alkenes. PubMed. [Link]
-
Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Mechanistic insights into the dominant reaction route and catalyst deactivation in biogas reforming using ab initio microkinetic modeling. Catalysis Science & Technology. [Link]
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. ResearchGate. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
The Intermolecular Pauson-Khand Reaction. University of Windsor. [Link]
-
Preparative reversed-phase flash chromatography, a convenient method for the workup of reaction mixtures. Semantic Scholar. [Link]
-
Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking. National Institutes of Health. [Link]
-
A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. [Link]
-
Mechanistic insights into the rapid deactivation of PtIn/Al2O3 catalysts during CO2-assisted propane dehydrogenation. ResearchGate. [Link]
-
Rhodium Catalyzed Hydroacylation. [Link]
-
Catalytic Conia-Ene and Related Reactions. ResearchGate. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]
-
Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 5. Mechanistic insights into the rhodium-catalyzed intramolecular ketone hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Purification methods for cyclopentanone to remove impurities
Welcome to the dedicated technical support guide for the purification of cyclopentanone. This resource is designed for researchers, scientists, and drug development professionals who require high-purity cyclopentanone for their work. Impurities can significantly impact reaction outcomes, analytical results, and the safety profile of final products. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of cyclopentanone purification.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems encountered during the purification of cyclopentanone. Each entry details the likely causes and provides a validated, step-by-step workflow for resolution.
Question 1: My final product is cloudy or wet, and GC analysis shows a significant water peak. How can I effectively dry cyclopentanone?
Expert Analysis: Water is a common and troublesome impurity in cyclopentanone. It forms a heterogeneous azeotrope with cyclopentanone, boiling at approximately 96°C, which is significantly lower than the boiling point of pure cyclopentanone (~130°C).[1][2] This makes simple distillation ineffective for complete water removal. Furthermore, residual moisture can interfere with subsequent reactions, particularly those involving water-sensitive reagents like Grignards or organolithiums.
Potential Causes:
-
Incomplete phase separation: During an aqueous workup, insufficient separation can leave dissolved or emulsified water.
-
Hygroscopic nature: Cyclopentanone can absorb atmospheric moisture if not handled under anhydrous conditions.
-
Formation during synthesis: Many synthetic routes, such as the decarboxylation of adipic acid, produce water as a byproduct.[3]
Troubleshooting Workflow & Protocol:
-
Chemical Drying (Recommended for most lab scales):
-
Rationale: Using a suitable drying agent is the most direct method to remove residual water before distillation. Anhydrous potassium carbonate (K₂CO₃) is often preferred over agents like calcium chloride (CaCl₂) because it is a base and will also neutralize any trace acidic impurities, such as residual adipic acid.[4][5]
-
Protocol:
-
Transfer the "wet" cyclopentanone to a dry flask.
-
Add anhydrous potassium carbonate (powdered or granular) in portions, swirling after each addition. A common starting point is 10-20 g of K₂CO₃ per 100 mL of cyclopentanone.
-
Continue adding the drying agent until it no longer clumps together at the bottom of the flask, indicating that excess water has been absorbed.
-
Stopper the flask and let it stand for at least 4-6 hours, or preferably overnight, to ensure complete drying. Swirl occasionally.
-
Filter or decant the dried cyclopentanone away from the drying agent directly into a distillation flask.
-
-
-
Fractional Distillation:
-
Rationale: After chemical drying, a final fractional distillation will remove the drying agent and any other volatile impurities.
-
Protocol: Proceed with the fractional distillation protocol detailed in Question 2. The first fraction to distill will be any remaining azeotrope or low-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of pure cyclopentanone.
-
Question 2: My purified cyclopentanone shows multiple peaks on a GC-MS chromatogram after distillation. What are these impurities and how can I remove them?
Expert Analysis: The presence of multiple peaks after a simple distillation indicates that the impurities have boiling points close to that of cyclopentanone, making separation difficult without a more efficient technique. The identity of these impurities is highly dependent on the synthetic route and storage history of the ketone.
Potential Impurities & Their Origins:
-
Self-Aldol Condensation Product (2-Cyclopentylidene-cyclopentanone): This is a very common impurity, formed when two molecules of cyclopentanone react under acidic or basic conditions, often induced by heat during distillation.[6][7] It is a high-boiling impurity.
-
Unreacted Starting Materials: If synthesized from adipic acid, traces of the acid may carry over.[4][5]
-
Solvent Residues: Incomplete removal of solvents used in synthesis or extraction (e.g., ether, cyclohexane).[4][8]
-
Other Cyclic Ketones/Alcohols: Depending on the synthesis, side products like 2-methylcyclopentanone or cyclopentanol may be present.[9]
Troubleshooting Workflow:
A logical workflow is essential for diagnosing and resolving this issue. The diagram below outlines the decision-making process.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US2623072A - Separation of cyclopentanone - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]
- 9. US2662847A - Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Aryl Cyclopentyl Ketones
Welcome to the technical support center for the synthesis of aryl cyclopentyl ketones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of aryl cyclopentyl ketones, with a focus on the widely used Friedel-Crafts acylation method.
Question 1: My Friedel-Crafts acylation is resulting in very low yields or failing completely. What are the primary causes?
Answer: Low yields in Friedel-Crafts acylation are a common issue stemming from several potential factors related to reagents, catalysts, and substrate reactivity.
-
Catalyst Inactivity or Insufficient Amount: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly hygroscopic.[1] Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Furthermore, a stoichiometric amount of the Lewis acid is generally required because it forms a complex with the product ketone, effectively taking it out of the catalytic cycle.[1][2]
-
Troubleshooting:
-
Use fresh, anhydrous AlCl₃ from a newly opened or properly stored container.
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Verify that you are using at least a 1:1 molar ratio of AlCl₃ to the acylating agent. For less reactive aromatic substrates, an excess of the catalyst may be necessary.
-
-
-
Substrate Deactivation: Friedel-Crafts reactions are electrophilic aromatic substitutions and are highly sensitive to the electronic nature of the aromatic ring.[3] If your aryl starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -COR), the ring will be too deactivated to undergo acylation.
-
Troubleshooting:
-
Assess the substituents on your aromatic ring. If they are strongly deactivating, the Friedel-Crafts acylation may not be the appropriate synthetic route.
-
Consider alternative methods, such as a palladium-catalyzed α-arylation of a cyclopentanone derivative or a Grignard reaction between an aryl magnesium halide and a cyclopentanecarbonyl derivative.[4][5]
-
-
-
Improper Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can lead to the decomposition of reactants or the formation of tarry byproducts, which is a known issue in Friedel-Crafts reactions.[6]
-
Troubleshooting:
-
Start the reaction at a low temperature (e.g., 0 °C), especially during the addition of the Lewis acid and acylating agent, to control the initial exothermic reaction.
-
Allow the reaction to warm to room temperature slowly. Gentle heating may be required for unreactive substrates, but this should be optimized carefully.
-
-
Question 2: I'm observing significant amounts of tarry, intractable side products. How can I minimize their formation?
Answer: Tar formation is often a sign of side reactions, such as polymerization or decomposition, which can be exacerbated by overly harsh reaction conditions.
-
Cause: The highly acidic and often exothermic conditions of the Friedel-Crafts reaction can promote unwanted side reactions, particularly with sensitive substrates.[6] The cyclopentyl moiety itself can also be prone to side reactions under strongly acidic conditions.
-
Troubleshooting & Optimization:
-
Control Temperature: As mentioned previously, maintaining a low temperature during reagent addition is critical. An ice bath or cryocooler should be used to manage the exotherm.
-
Order of Addition: The standard procedure involves adding the Lewis acid to the solvent, followed by the acyl chloride, and finally the aromatic substrate. In some cases, a "reverse addition" (adding the substrate-acyl chloride mixture to the Lewis acid suspension) can improve outcomes.
-
Solvent Choice: The choice of solvent can influence the reaction. While nitrobenzene or carbon disulfide are traditional solvents, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For less reactive substrates, using the aromatic compound itself as the solvent (if liquid) can be effective.[1]
-
Milder Lewis Acids: For highly activated aromatic rings (e.g., anisole, toluene), a strong Lewis acid like AlCl₃ might be too aggressive. Consider using milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[1]
-
-
Question 3: My product is a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer: The regiochemical outcome of a Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Underlying Principle: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing, while electron-withdrawing groups are meta-directing.[1] The acyl group being added is bulky, which often leads to a preference for the para product over the ortho product due to steric hindrance.
-
Strategies for Control:
-
Blocking Groups: In some cases, a removable blocking group can be installed at the para-position to force ortho-acylation, although this adds steps to the synthesis.
-
Steric Control: The choice of the acylating agent and catalyst can influence the ortho/para ratio. Larger Lewis acids or more sterically demanding conditions may favor the para isomer.
-
Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer. The physical properties (e.g., melting point, polarity) of the isomers are often distinct enough to allow for separation.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use cyclopentanecarboxylic acid directly instead of cyclopentylcarbonyl chloride for the acylation?
A: While possible, using carboxylic acids directly is generally less efficient than using acyl chlorides or anhydrides.[3] The reaction requires a stronger catalyst or promoter, such as polyphosphoric acid (PPA), and often higher temperatures, which can lead to more side products. Acyl chlorides are more reactive and are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Q2: Why is my purified aryl cyclopentyl ketone dark-colored, and how can I fix it?
A: A dark color in the final product often indicates the presence of persistent, high-molecular-weight impurities or byproducts formed during the reaction.[7]
-
Purification Steps:
-
Acid Wash: During the workup, washing the organic layer with dilute HCl can help remove residual Lewis acid complexes.
-
Base Wash: A subsequent wash with dilute NaOH or NaHCO₃ will remove any unreacted carboxylic acid if the acylating agent was not pure.
-
Activated Carbon: Treating a solution of the crude product with activated charcoal can help adsorb colored impurities before a final filtration and recrystallization or distillation.
-
Distillation/Recrystallization: The most effective methods for obtaining a pure, colorless product are vacuum distillation for liquids or recrystallization from an appropriate solvent system for solids.[8]
-
Q3: Are there alternative, milder methods to synthesize aryl cyclopentyl ketones?
A: Yes, if Friedel-Crafts acylation is problematic due to substrate limitations or harsh conditions, several other methods can be employed.
-
Palladium-Catalyzed α-Arylation: This method involves the cross-coupling of an aryl halide or triflate with the enolate of cyclopentanone. Modern catalysts using bulky, electron-rich phosphine ligands are highly effective for this transformation.[5] This approach offers excellent functional group tolerance.
-
Grignard Reaction: The reaction of an aryl Grignard reagent (Ar-MgBr) with cyclopentanecarbonyl chloride or a related derivative can form the desired ketone.[6] Careful control of reaction conditions is necessary to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the product ketone.
-
Nazarov Cyclization: For certain substituted cyclopentenones, the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, can be a powerful tool.[9]
Experimental Protocols & Data
Protocol: Synthesis of 1-(4-methylphenyl)cyclopentyl)methanone via Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of toluene with cyclopentanecarbonyl chloride.
Materials:
-
Toluene (anhydrous)
-
Cyclopentanecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
In the addition funnel, prepare a solution of cyclopentanecarbonyl chloride (1.0 equivalent) and anhydrous toluene (1.5 equivalents) in a small amount of anhydrous DCM.
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final aryl cyclopentyl ketone.
Data Table: Effect of Lewis Acid and Solvent on Yield
The choice of catalyst and solvent can significantly impact the yield of Friedel-Crafts acylations. The table below provides a qualitative summary based on established principles.
| Aromatic Substrate | Lewis Acid | Solvent | Expected Yield | Comments |
| Toluene (Activated) | AlCl₃ | Dichloromethane | Good to Excellent | Standard conditions, generally high conversion.[1] |
| Toluene (Activated) | FeCl₃ | Dichloromethane | Moderate to Good | Milder catalyst, may require longer reaction times or gentle heat.[1] |
| Benzene (Neutral) | AlCl₃ | Benzene (neat) | Good | Using the substrate as the solvent is effective for unactivated rings.[1] |
| Chlorobenzene (Deactivated) | AlCl₃ | 1,2-Dichloroethane | Low to Moderate | Requires forcing conditions (heat) and may produce side products. |
| Anisole (Highly Activated) | ZnCl₂ | Carbon Disulfide | Moderate | A very mild catalyst is needed to prevent side reactions with the methoxy group. |
Visual Guides
Reaction Mechanism: Friedel-Crafts Acylation
This diagram illustrates the key steps in the Lewis acid-catalyzed acylation of an aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow: Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield problems in your synthesis.
Caption: Troubleshooting workflow for low yields.
Decision Tree: Synthetic Route Selection
This diagram helps in choosing the most appropriate synthetic strategy based on the properties of the starting materials.
Caption: Decision tree for synthetic route selection.
References
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]
- BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Yoshida, S., et al. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing.
- Buchwald, S. L., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (1950).
- Google Patents. (n.d.). Process for preparing o-chlorophenyl-cyclopentyl-ketone.
- Sciencemadness Discussion Board. (2023). Ketamine synthesis work.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]
- 5. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 6. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 7. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Ketamine synthesis work - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Cyclopentenone synthesis [organic-chemistry.org]
Technical Support Center: HPLC-IT/TOF MS for Impurity Identification in Ketone Samples
Welcome to the technical support center for scientists and researchers utilizing High-Performance Liquid Chromatography coupled with Ion Trap and Time-of-Flight Mass Spectrometry (HPLC-IT/TOF MS) for the critical task of impurity identification in ketone samples. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome common challenges and ensure the integrity of your analytical results. Our approach is grounded in scientific principles and field-proven experience to support your drug development and research endeavors.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during the analysis of ketone samples, providing potential causes and actionable solutions.
Chromatographic Issues
Question: I'm observing significant peak tailing for some impurity peaks, while the main ketone peak looks symmetrical. What could be the cause and how can I fix it?
Answer:
Peak tailing of impurities in a ketone matrix often points to secondary interactions between the analytes and the stationary phase, which can be exacerbated by the nature of the sample matrix and the impurities themselves.
-
Causality:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are a common cause of peak tailing, especially for basic impurities. These acidic silanols can interact with basic analytes, leading to poor peak shape.
-
Mobile Phase pH: If the pH of your mobile phase is not optimized, ionizable impurities (acidic or basic) can exist in multiple forms, leading to peak broadening and tailing.[1][2]
-
Sample Solvent Effects: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3] Ketones themselves can be strong solvents.
-
-
Step-by-Step Protocol for Resolution:
-
Mobile Phase pH Adjustment: If you suspect ionizable impurities, adjust the mobile phase pH. For basic impurities, a higher pH (e.g., using a buffer like ammonium bicarbonate) will neutralize them, minimizing interaction with silanols. For acidic impurities, a lower pH (e.g., using formic or acetic acid) will keep them in their neutral form.[2]
-
Employ a "High-Purity" or "End-Capped" Column: These columns have a lower concentration of residual silanols, reducing the chances of secondary interactions.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine (TEA), can mask the silanol groups and improve the peak shape of basic impurities.
-
Match Sample Solvent to Mobile Phase: As much as possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[3] If the ketone sample is the solvent, a smaller injection volume might be necessary.
-
Question: My retention times are drifting from run to run. What should I investigate?
Answer:
Retention time instability can compromise the reliability of your impurity identification and quantification. The issue can stem from the HPLC system, the column, or the mobile phase.[1]
-
Causality:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time shifts.[3]
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component in a premixed mobile phase can alter its composition over time.[1]
-
Pump Malfunction: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to inconsistent flow rates and, consequently, shifting retention times.[1][2]
-
Column Temperature Fluctuations: Lack of a column oven or an unstable oven temperature can cause retention time drift, as retention is temperature-dependent.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
Mass Spectrometry Issues
Question: I'm struggling to get good ionization and sensitivity for my low-level, non-polar ketone impurities. What can I do?
Answer:
Efficient ionization is key for sensitive MS detection. Neutral, non-polar compounds can be challenging to ionize using electrospray ionization (ESI), which is a common source for IT/TOF instruments.[4]
-
Causality:
-
Poor Ionization Efficiency: ESI relies on the analyte's ability to acquire a charge in solution. Non-polar compounds lack easily ionizable functional groups.[4]
-
Ion Suppression: The high concentration of the main ketone component in the sample can suppress the ionization of trace-level impurities.[5]
-
-
Strategies for Enhancement:
-
Optimize ESI Source Parameters: Systematically optimize parameters like capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to find the sweet spot for your analytes of interest.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) can promote protonation ([M+H]+) in positive ion mode. In negative ion mode, a base like ammonium hydroxide can facilitate deprotonation ([M-H]-). For enhanced adduct formation, consider adding ammonium formate or acetate to promote the formation of [M+NH4]+ or [M+CH3COO]- ions, which can be more stable for some molecules.
-
Consider Atmospheric Pressure Chemical Ionization (APCI): If your instrument has an APCI source, it is often more suitable for analyzing non-polar compounds than ESI.
-
Derivatization: For critical impurities that are otherwise undetectable, consider a derivatization strategy to introduce an easily ionizable group.[6] For ketones, this can be achieved by reacting them with reagents like 2,4-dinitrophenylhydrazine (DNPH).[6][7]
-
Question: My mass spectra for ketone impurities are very complex with many fragments, making structural elucidation difficult. How can I simplify the interpretation?
Answer:
The fragmentation of ketones in a mass spectrometer can indeed be complex, often involving multiple pathways.[8][9][10] Understanding these pathways is crucial for interpretation.
-
Common Fragmentation Pathways for Ketones:
-
α-Cleavage: This is a very common fragmentation for ketones, where the bond between the carbonyl carbon and an adjacent carbon is broken. This results in the formation of a stable acylium ion.[8][9][11]
-
McLafferty Rearrangement: This rearrangement occurs in ketones that have a hydrogen atom on the gamma-carbon. It involves a six-membered ring transition state and results in the loss of a neutral alkene molecule.[8][9][11]
-
Inductive Cleavage: This pathway can also occur, leading to the formation of an alkyl cation and an acyl radical.[8]
-
-
Data Interpretation Workflow:
Caption: Workflow for interpreting complex ketone impurity mass spectra.
-
Leveraging IT/TOF Capabilities:
-
High Mass Accuracy (TOF): Use the high mass accuracy of the TOF analyzer to determine the elemental composition of the precursor ion and its fragments. This significantly narrows down the possibilities for the molecular formula.[12][13]
-
MSn Fragmentation (Ion Trap): The ion trap allows for multi-stage fragmentation (MSn).[14][15] Isolate a key fragment ion (MS2) and fragment it further (MS3) to gain more detailed structural information and establish relationships between fragments.
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for developing an HPLC method for ketone impurity analysis?
A1: Developing a robust HPLC method for ketone impurities requires careful consideration of several factors:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.[6][7] Consider columns with high purity silica and good end-capping to minimize peak tailing for polar or basic impurities.
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is typical. The use of buffers is crucial for controlling the pH and achieving reproducible retention times for ionizable impurities.[2] Volatile buffers like ammonium formate or acetate are necessary for LC-MS compatibility.[13]
-
Detection: A UV detector is often used for initial method development and quantification.[7] The high sensitivity and specificity of the MS detector are then used for identification and confirmation.[16]
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[17][18][19] This includes assessing parameters like linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[17]
Q2: What are the best practices for sample preparation of ketone samples for HPLC-MS analysis?
A2: Proper sample preparation is critical for obtaining reliable results and protecting your instrument.[20][21]
-
Dilution: The simplest approach is to dilute the ketone sample in a solvent compatible with the mobile phase.[21] This helps to avoid overloading the column and reduces potential matrix effects.
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulate matter that could block the column frit or other system components.[22]
-
Solid-Phase Extraction (SPE): For concentrating low-level impurities or removing interfering matrix components, SPE can be a powerful tool.[18][21]
-
Derivatization: In cases of poor chromatographic retention or low ionization efficiency, derivatization can be employed. For ketones, derivatization with DNPH is a common strategy to create a derivative with a strong UV chromophore and improved ionization characteristics.[7]
Q3: How do I comply with regulatory guidelines for reporting impurities?
A3: Regulatory bodies like the ICH (International Council for Harmonisation), FDA, and EMA have strict guidelines for the identification, qualification, and reporting of impurities in drug substances and products.[16][23][24]
-
ICH Q3A/Q3B: These guidelines provide thresholds for reporting, identification, and qualification of impurities.[23][24] For example, impurities found at levels above 0.1% often need to be identified.[25]
-
Genotoxic Impurities: There are specific guidelines (e.g., ICH M7) for potentially mutagenic impurities, which have much lower acceptable limits.[24][26]
-
Documentation: All analytical methods used for impurity profiling must be validated, and the results must be thoroughly documented for regulatory submissions.[18][25]
| Parameter | Typical Starting Conditions for Ketone Impurity Analysis |
| HPLC Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-30 minutes |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column i.d.) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS Ionization | Electrospray Ionization (ESI) in both positive and negative modes |
| MS Analyzer | Full scan mode for initial screening, followed by targeted MS/MS for fragmentation analysis |
| Mass Range | 100 - 1000 m/z |
Q4: What is the advantage of a hybrid Ion Trap-Time of Flight (IT/TOF) mass spectrometer for impurity analysis?
A4: The hybrid IT/TOF design offers a powerful combination of capabilities that are highly beneficial for impurity identification:
-
High-Resolution Mass Spectrometry (HRMS) from the TOF: The TOF analyzer provides high mass resolution and accuracy, enabling the determination of the elemental composition of impurities, which is a critical step in their identification.[13][27]
-
MSn Fragmentation from the Ion Trap: The ion trap allows for the isolation of an impurity ion and subsequent fragmentation in multiple stages (MSn).[14] This provides detailed structural information that helps in elucidating the structure of unknown impurities. The ability to perform data-dependent acquisition automatically triggers MSn experiments on detected impurity peaks.[14]
-
Sensitivity: Modern IT/TOF instruments offer excellent sensitivity, which is crucial for detecting and identifying impurities present at very low levels in the drug substance.[12]
This combination of high-resolution accurate mass measurement and detailed fragmentation information in a single instrument provides a comprehensive workflow for the confident identification and structural elucidation of unknown impurities in ketone samples.[28]
References
- JoVE. (2024, December 5).
- Altabrisa Group. (2025, September 24).
- Unknown. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- SynThink Research Chemicals.
- Unknown. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- European Medicines Agency (EMA). Quality: impurities.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Pharmaguideline. (2024, December 11).
- Unknown.
- PubMed.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- Agilent.
- Unknown.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10).
- Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- Agilent.
- PMC. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
- PubMed. (2009, January 1).
- ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Organomation. Preparing Samples for HPLC-MS/MS Analysis.
- Wiley Analytical Science. (2016, May 16). Detecting impurities in drugs by Orbitrap MS.
- LCGC International. Ion Trap and Time of Flight Mass Analyzers.
- Unknown. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- Unknown. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Shimadzu. Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MS analysis.
- Benchchem. Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
- Unknown. (2024, June 26). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics.
- Spectroscopy Online. A New Perspective on the Challenges of Mass Spectrometry.
- Bentham Science. Challenges in Mass Spectrometry Based Targeted Metabolomics.
- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
- Waters.
- Unknown. (2016, June 27). Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2025, August 8). Characterization of 17 unknown ketamine manufacturing by‐product impurities by UHPLC‐QTOF‐MS | Request PDF.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
Sources
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- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS | MDPI [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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Technical Support Center: Optimization of Cyclization Reactions for Ketone Synthesis
Welcome to the technical support center for the optimization of cyclization reactions in ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower your research.
I. General Troubleshooting for Low Yield in Cyclization Reactions
Question: My intramolecular cyclization reaction to form a cyclic ketone is giving a low yield. What are the general parameters I should investigate?
Answer: Low yields in intramolecular cyclization reactions are a common issue that can often be resolved by systematically evaluating several key reaction parameters. The primary factors to consider are the catalyst system, reaction conditions (temperature and time), solvent, and the suitability of your substrate.[1]
A logical first step is to re-evaluate your catalyst system. For base-catalyzed reactions, such as an intramolecular aldol condensation, the strength of the base is critical for efficient enolate formation. If you are using a weaker base like sodium hydroxide (NaOH), consider switching to a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) to shift the equilibrium towards the enolate intermediate, thereby favoring cyclization.[1] For acid-catalyzed reactions, the concentration and strength of the acid are paramount. Insufficient acid catalysis may require increasing the catalyst loading or employing a stronger acid.[1]
Next, assess your reaction conditions. Many intramolecular cyclizations, particularly those involving condensation steps, require elevated temperatures to drive the reaction forward, often by removing a small molecule byproduct like water.[1] If your reaction is being conducted at room temperature, increasing the temperature to reflux may be beneficial. Furthermore, ensure you are allowing sufficient reaction time, as some cyclizations can be slow to reach completion.[1]
The choice of solvent can also significantly influence reaction rates and yields. For base-catalyzed reactions, using an alcohol as a solvent that corresponds to the alkoxide base (e.g., ethanol for sodium ethoxide) is often a good starting point. In acid-catalyzed reactions, a solvent that allows for the azeotropic removal of water, such as toluene or benzene with a Dean-Stark apparatus, can effectively drive the equilibrium towards the desired cyclic ketone product.[1]
Finally, it is crucial to verify the suitability of your substrate. Ensure that the starting material has the correct regiochemistry for the desired cyclization. For instance, in a 1,5-diketone cyclization, the molecule must be able to form a stable six-membered ring.[1] If the desired ring size is highly strained, the cyclization may be thermodynamically disfavored.
Here is a general workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low yield in ketone cyclization.
II. Specific Cyclization Reaction Troubleshooting
This section provides detailed troubleshooting for common named cyclization reactions used in ketone synthesis.
A. The Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure.[2][3]
Question: My Nazarov cyclization is failing or giving a complex mixture of products. What are the common pitfalls?
Answer: The classical Nazarov cyclization often requires strong Lewis or protic acids (e.g., TiCl₄, BF₃, MeSO₃H), which can be incompatible with sensitive functional groups.[2] A major challenge is the lack of regioselectivity in the elimination step if multiple β-hydrogens are available, leading to isomeric mixtures.[2]
Troubleshooting Strategies:
-
Catalyst Choice: If harsh acids are problematic, consider modern variants. For instance, silicon-directed Nazarov cyclizations can control the regioselectivity of the elimination.[2][3] Utilizing electron-donating and electron-withdrawing groups to "polarize" the divinyl ketone can also improve selectivity and allow for the use of milder catalysts like copper triflate.[2] Metal-free conditions using molecular iodine as a catalyst have also been reported to be effective for a range of divinyl ketones.[3]
-
Substrate Design: The stereochemistry of the final product is determined by the conrotatory electrocyclization.[3] Substituents on the divinyl ketone can influence the torquoselectivity. Placing substituents alpha to the carbonyl can sterically control the reactant conformation and electronically stabilize the forming oxyallyl cation, leading to a lower reaction barrier.[4]
-
Side Reactions: Be aware of potential side reactions such as Wagner-Meerwein rearrangements, which can be suppressed by avoiding super-stoichiometric amounts of strong acids.[5][6]
| Problem | Potential Cause | Suggested Solution | Reference |
| Low Yield/No Reaction | Insufficient acid strength or incompatible functional groups. | Use a stronger Lewis/Brønsted acid. If substrate is sensitive, try milder catalysts like copper triflate or molecular iodine. | [2][3] |
| Mixture of Regioisomers | Non-selective elimination of β-hydrogens. | Employ a silicon-directed approach or introduce polarizing groups on the divinyl ketone. | [2][3] |
| Poor Diastereoselectivity | Racemization at the α-position under strong acid conditions. | Use milder conditions or a chiral Lewis acid for asymmetric induction. | [3] |
| Rearrangement Products | Wagner-Meerwein rearrangements promoted by strong acids. | Reduce the stoichiometry of the acid promoter. | [5][6] |
B. The Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which can then be converted to cyclic ketones.[7] It is the intramolecular equivalent of the Claisen condensation.[8]
Question: I am observing significant byproduct formation in my Dieckmann condensation. How can I improve the selectivity?
Answer: Byproduct formation in the Dieckmann condensation often stems from competing intermolecular reactions or side reactions with the base.
Troubleshooting Strategies:
-
Intermolecular Condensation: If the desired intramolecular reaction is slow, intermolecular Claisen condensation can occur, leading to polymeric byproducts.[9] To favor the intramolecular pathway, employ high-dilution conditions by adding the diester substrate slowly to the base solution.[9]
-
Transesterification: If you are using an alkoxide base, ensure that the alkyl group of the base matches the alkyl group of your ester (e.g., use sodium ethoxide for ethyl esters). A mismatch can lead to transesterification and a mixture of products.[9][10] Alternatively, non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to avoid this issue.[9]
-
Regioselectivity with Unsymmetrical Diesters: For unsymmetrical diesters, the regioselectivity is determined by which α-proton is deprotonated. Typically, the enolate forms at the less sterically hindered or more acidic position.[10] Using a strong, non-nucleophilic base like LDA at low temperatures can favor the formation of the kinetic enolate, while a weaker base at higher temperatures may favor the thermodynamic enolate.[11]
Caption: Troubleshooting common issues in the Dieckmann condensation.
C. The Robinson Annulation
The Robinson annulation is a tandem reaction that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring, typically an α,β-unsaturated ketone.[12][13]
Question: My Robinson annulation is not proceeding as expected. What are the critical steps to check?
Answer: The success of a Robinson annulation relies on the efficient execution of both the Michael addition and the subsequent intramolecular aldol condensation.
Troubleshooting Strategies:
-
Michael Addition Step: The initial step is the formation of an enolate from a ketone, which then acts as the Michael donor.[14] Ensure your base is strong enough to generate the enolate. The Michael acceptor is typically an α,β-unsaturated ketone, like methyl vinyl ketone (MVK), which is prone to polymerization.[14] If MVK polymerization is an issue, consider using a precursor such as a β-chloroketone.[14]
-
Intramolecular Aldol Condensation: After the Michael addition, a 1,5-diketone is formed, which must then undergo an intramolecular aldol reaction.[15] This step often requires heating to promote both the cyclization and the subsequent dehydration to the enone product.[1] If you are isolating the 1,5-diketone intermediate, ensure the conditions for the second step are appropriate for cyclization.
-
Regioselectivity of Enolate Formation: In cases where the ketone donor is unsymmetrical, the regioselectivity of the initial deprotonation will determine the final product structure. Controlling whether the kinetic or thermodynamic enolate is formed is key.[14][16]
D. Intramolecular Heck Reaction
The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new ring.[17][18]
Question: I am struggling to optimize the catalyst system for my intramolecular Heck reaction for ketone synthesis. What are the key considerations?
Answer: The catalyst system in a Heck reaction is multifaceted, involving the palladium source, ligands, base, and sometimes additives.
Troubleshooting Strategies:
-
Palladium Source and Ligands: While palladium acetate (Pd(OAc)₂) is a common catalyst, the choice of ligand is crucial.[19] Phosphine ligands are widely used, and their steric and electronic properties can be tuned. N-heterocyclic carbenes (NHCs) have also emerged as effective and often more stable ligands.[19]
-
Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include tertiary amines (e.g., triethylamine) and inorganic bases like sodium or potassium carbonate.[19] The choice of base can influence the reaction rate and catalyst stability.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used. The choice of solvent can affect the solubility of the catalyst and substrate, as well as the reaction temperature.
E. Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[20]
Question: My Pauson-Khand reaction has a low yield and poor regioselectivity. How can I improve this?
Answer: The original Pauson-Khand reaction often required stoichiometric amounts of cobalt carbonyl (Co₂(CO)₈) and could suffer from low yields and poor regioselectivity with unsymmetrical substrates.[20][21]
Troubleshooting Strategies:
-
Catalyst System: Modern catalytic versions have been developed using various transition metals. Palladium-catalyzed variants, sometimes with additives like thiourea, can proceed under milder conditions and with improved yields.[22]
-
Substrate Reactivity: Strained cyclic alkenes tend to react faster than acyclic or less strained alkenes.[23] Terminal alkynes generally give higher yields than internal alkynes.[23]
-
Regioselectivity: In general, the larger substituent on the alkyne ends up adjacent to the carbonyl group in the product cyclopentenone.[23] For unsymmetrical alkenes, regioselectivity can be an issue. Tethering a coordinating heteroatom to the alkene can direct the regiochemical outcome.[21]
III. Thermal vs. Photochemical Cyclizations
Question: When should I consider a photochemical cyclization over a thermal one for ketone synthesis?
Answer: The choice between thermal and photochemical conditions depends on the specific reaction and the desired stereochemical outcome, as dictated by the Woodward-Hoffmann rules.[24][25]
-
Thermal Cyclizations: These reactions are governed by the electronic ground state of the molecule. For example, a conjugated diene will undergo a conrotatory cyclization under thermal conditions.[25]
-
Photochemical Cyclizations: These reactions proceed through an electronically excited state, which alters the symmetry of the highest occupied molecular orbital (HOMO).[25] This often leads to the opposite stereochemical outcome compared to the thermal reaction. For instance, a conjugated diene will undergo a disrotatory cyclization under photochemical conditions.[25]
Troubleshooting and Optimization:
-
Wavelength of Light: For photochemical reactions, the wavelength of the irradiating light is crucial to ensure excitation of the desired chromophore without causing unwanted side reactions.
-
Reaction Time and Temperature: In some cases, the photochemically generated product may be thermally unstable and revert to the starting material or undergo further reactions.[24] Careful control of reaction time and temperature is necessary. For example, in some systems, prolonged heating of a photochemically generated cycloadduct can lead to rearrangement products.[24]
-
Substrate Effects: The nature of the substrate can influence the efficiency of both thermal and photochemical cyclizations. For example, in the Bergman cyclization of enediynes, an alcohol substituent may facilitate both thermal and photochemical pathways, while a ketone may only undergo efficient thermal cyclization.[26]
IV. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect my cyclization reaction?
A1: Solvent polarity can significantly impact both the kinetics and the equilibrium of a cyclization reaction, particularly for less reactive substrates.[27] For reactions involving polar intermediates or transition states, a polar solvent can increase the reaction rate. However, for less reactive molecules, a more polar solvent can sometimes slow down the reaction.[27] The effect of solvent is highly system-dependent, and screening a range of solvents with varying polarities is often a worthwhile optimization step.
Q2: My cyclization is reversible. How can I drive it to completion?
A2: If the cyclization is in equilibrium with the starting material, you can use Le Chatelier's principle to drive the reaction towards the product. This is often achieved by removing one of the byproducts. For example, in condensation reactions that produce water, using a Dean-Stark apparatus to remove the water azeotropically can significantly improve the yield.[1]
Q3: Can I use an enzyme to catalyze my ketone cyclization?
A3: While less common for forming the carbon backbone of the ring, enzymes, particularly oxidoreductases, can be used for highly regio- and enantioselective reductions of prochiral ketones, which might be precursors or products of a cyclization reaction.[28] This can be a powerful tool for controlling stereochemistry.
Q4: I am forming a mixture of ring sizes. How can I control this?
A4: The formation of different ring sizes is often governed by the relative rates of competing cyclization pathways (e.g., 5-exo-trig vs. 6-endo-trig cyclization). The outcome can be influenced by the geometry of the substrate, the nature of the catalyst, and the reaction conditions. For instance, in the Dieckmann condensation, 5- and 6-membered rings are generally favored due to their steric stability.[7][10]
Q5: What is the difference between kinetic and thermodynamic control in enolate formation for cyclization?
A5: In the deprotonation of an unsymmetrical ketone to form an enolate, two different enolates can be formed. The kinetic enolate is formed faster and is typically the less substituted enolate. It is favored by using a strong, sterically hindered, non-nucleophilic base (like LDA) at low temperatures with rapid addition of the electrophile.[11] The thermodynamic enolate is the more stable, more substituted enolate. It is favored by using a weaker base at higher temperatures, allowing the system to equilibrate to the most stable intermediate.[11] The choice between these conditions is a critical strategy for controlling regioselectivity in many cyclization reactions.[14][16]
References
-
Nazarov cyclization reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Nazarov Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Formation of Cyclic Ketones by Intramolecular Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Intramolecular Cyclization of Unsaturated Diazoketones. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
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Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Photochemical and Thermal Bergman Cyclization of a Pyrimidine Enediynol and Enediynone. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Dieckmann condensation. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]
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Nazarov Cyclization Reaction: Challenges and Opportunities. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]
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Deconvoluting the Effects of Substituents on Reaction Barriers through Machine Learning: The Case of Brønsted Acid-Mediated Nazarov Cyclizations. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
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Application of Pauson–Khand reaction in the total synthesis of terpenes. (2021, November 29). RSC Publishing. Retrieved January 12, 2026, from [Link]
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An efficient approach to angular tricyclic molecular architecture via Nazarov-like cyclization and double ring-expansion cascade. (2022, April 28). NIH. Retrieved January 12, 2026, from [Link]
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Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. (2022, September 2). Organometallics. Retrieved January 12, 2026, from [Link]
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From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023, July 15). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Enzyme-catalyzed regio- and enantioselective ketone reductions. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. (2022, October 25). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
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The Intramolecular Heck Reaction. (2002). Organic Reactions. Retrieved January 12, 2026, from [Link]
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Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 4). YouTube. Retrieved January 12, 2026, from [Link]
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Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 12, 2026, from [Link]
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How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? (2020, May 3). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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29.4: Photochemical Electrocyclic Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Klubnick, J. (2009, September 24). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign. Retrieved January 12, 2026, from [Link]
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The Intramolecular Heck Reaction. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
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Directed Evolution of a Ketone Synthase for Efficient and Highly Selective Functionalization of Internal Alkenes by Accessing Reactive Carbocation Intermediates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Robinson Annulation Mechanism & Examples. (n.d.). Total Synthesis. Retrieved January 12, 2026, from [Link]
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Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Pauson-Khand Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
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The Intermolecular Pauson-Khand Reaction. (2005, March 31). University of Windsor. Retrieved January 12, 2026, from [Link]
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Photochemical vs Thermal Electrocyclic REACTIONS. (2017, June 7). YouTube. Retrieved January 12, 2026, from [Link]
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Regioselectivity of alkylation reactions. (2022, October 11). YouTube. Retrieved January 12, 2026, from [Link]
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Robinson annulation reaction: Easy mechanism. (2022, April 29). Chemistry Notes. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Enhancing the Efficiency of Diaryl α-Amino Ketone Synthesis
Welcome to the technical support center for the synthesis of diaryl α-amino ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental challenges. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve product yields, and ensure the synthesis of high-purity compounds.
Introduction to Diaryl α-Amino Ketone Synthesis
Diaryl α-amino ketones are crucial structural motifs present in a wide array of biologically active molecules and are pivotal intermediates in medicinal chemistry. Their synthesis, while extensively studied, can present numerous challenges, from achieving high yields and selectivity to managing side reactions and purification. This guide will focus on troubleshooting the most common and effective methods for their preparation.
Method 1: Synthesis from Arylacetonitriles via NBS-Mediated Reaction
A modern and efficient one-pot method for synthesizing diaryl α-amino ketones involves the reaction of arylacetonitriles with an arylboronic acid and an amine, promoted by N-Bromosuccinimide (NBS). This method is valued for its operational simplicity and use of readily available starting materials.
Experimental Workflow
Caption: One-pot synthesis of diaryl α-amino ketones from arylacetonitriles.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
A1: Low yields in this one-pot synthesis often stem from several factors. Here’s a systematic approach to optimization:
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NBS Quality and Addition: Ensure your NBS is pure and has been stored in a desiccator. Add the NBS portion-wise to the reaction mixture. A rapid addition can lead to uncontrolled side reactions.
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Solvent Choice: The choice of solvent is critical. While acetonitrile is commonly used, other polar aprotic solvents like DMF or DMSO can sometimes improve yields, especially for less reactive substrates. It is advisable to perform a solvent screen to identify the optimal medium for your specific combination of reactants.
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Base Equivalents: The amount of amine used can be crucial. While it acts as a nucleophile, an excess can lead to side products. If using a salt of the amine, ensure the appropriate amount of a non-nucleophilic base is added to liberate the free amine.
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Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for sluggish reactions. However, be cautious as higher temperatures can also promote side product formation. Monitor the reaction closely by TLC or LC-MS.
Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are they and how can I minimize them?
A2: The presence of multiple products is a common issue. Here are the likely culprits and solutions:
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Over-bromination: The intermediate diaryl ketone can be further brominated by NBS, leading to di- or tri-brominated species. To mitigate this, use no more than 1.0-1.1 equivalents of NBS and add it slowly to the reaction mixture.
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Aromatic Bromination: Electron-rich aryl rings (in either the arylacetonitrile or the arylboronic acid) can undergo electrophilic bromination on the aromatic ring. This can be minimized by running the reaction at a lower temperature and in the dark to suppress radical pathways.
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Hydrolysis of Intermediates: The reaction proceeds through an α-bromo ketone intermediate. If water is present in the reaction mixture, this intermediate can hydrolyze back to the diaryl ketone, which will not react further to form the desired product. Ensure you are using anhydrous solvents.
Q3: I'm having difficulty removing the succinimide by-product during the workup. What is the most effective method?
A3: Succinimide is soluble in many organic solvents, making its removal by simple extraction challenging. Here are some effective strategies:
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Aqueous Wash with Mild Base: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the succinimide, increasing its solubility in the aqueous phase.
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Filtration: In some cases, particularly with less polar solvents like dichloromethane, the succinimide may precipitate out of the reaction mixture. It can then be removed by filtration before proceeding with the aqueous workup.
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Solvent Trituration/Recrystallization: After an initial purification, you can sometimes remove residual succinimide by triturating the crude product with a solvent in which the desired product is sparingly soluble but the succinimide is soluble (e.g., diethyl ether). Recrystallization of the final product is also highly effective.
Method 2: Nucleophilic Substitution of α-Bromo Diaryl Ketones
This classical two-step approach involves the initial α-bromination of a diaryl ketone followed by nucleophilic substitution with an amine. While a longer process, it allows for the isolation and characterization of the intermediate α-bromo ketone.
Reaction Mechanism
Caption: Two-step synthesis via α-bromination and nucleophilic substitution.
Troubleshooting Guide & FAQs
Q1: My α-bromination step is not selective and yields a mixture of products. How can I achieve selective mono-α-bromination?
A1: Achieving selective mono-α-bromination is a common challenge. Here are key strategies to improve selectivity:
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Control of Stoichiometry: Use only one equivalent of the brominating agent (e.g., NBS).
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Catalyst Selection: The use of a catalyst can significantly enhance regioselectivity.
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Acid Catalysis: Catalytic amounts of HBr or p-toluenesulfonic acid can promote enol formation and subsequent selective bromination.
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Solid Catalysts: Using acidic alumina (Al₂O₃) or Montmorillonite K-10 clay as a catalyst with NBS has been shown to provide high yields of mono-α-brominated products while suppressing aromatic bromination.
-
-
Reaction Conditions:
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Solvent: Methanol is often a good solvent choice when using solid acid catalysts. For other conditions, carbon tetrachloride or dichloromethane are common.
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Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
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Table 1: Optimizing α-Bromination of Diaryl Ketones
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and easier to handle than Br₂. |
| Stoichiometry | 1.0 - 1.05 equivalents | Minimizes di-bromination. |
| Catalyst | Acidic Al₂O₃ or Montmorillonite K-10 | Promotes selective α-bromination over aromatic bromination. |
| Solvent | Methanol (with solid catalysts), CCl₄, or CH₂Cl₂ | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 0 °C to Room Temperature | Lower temperatures reduce side product formation. |
Q2: The subsequent amination reaction is slow or incomplete. What can I do to drive it to completion?
A2: A sluggish amination step can be due to several factors:
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Steric Hindrance: If the diaryl ketone or the amine is sterically bulky, the S_{N}2 reaction will be slow. In such cases, increasing the reaction temperature may be necessary.
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Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. Using a more polar, aprotic solvent like DMF or DMSO can help to accelerate the reaction.
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Leaving Group Ability: Bromide is a good leaving group, but if the reaction is still slow, you could consider preparing the α-iodo ketone instead, as iodide is a better leaving group.
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Base: The reaction generates HBr, which will protonate the amine nucleophile, rendering it unreactive. It is often necessary to add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃) to scavenge the HBr produced.
Q3: I am observing a significant amount of an elimination by-product. How can this be prevented?
A3: The formation of an α,β-unsaturated ketone via elimination of HBr is a common side reaction, especially with hindered bases or at high temperatures. To suppress elimination:
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Use a Non-hindered Amine: The amine itself can act as a base. Primary and secondary amines are generally nucleophilic enough to favor substitution over elimination.
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Avoid Strong, Hindered Bases: If an additional base is required, use a mild, non-nucleophilic base like K₂CO₃ rather than a strong, hindered base like LDA or t-BuOK.
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Lower Reaction Temperature: Perform the reaction at the lowest temperature that affords a reasonable rate of substitution.
Method 3: Heyns Rearrangement
The Heyns rearrangement is a "greener" alternative for the synthesis of α-amino ketones from α-hydroxy ketones and amines, often catalyzed by an acid. The only by-product is water, making it an attractive method from an environmental perspective.
Troubleshooting Guide & FAQs
Q1: My Heyns rearrangement is not proceeding to completion, and I recover a lot of starting material. What should I check?
A1: Incomplete conversion in a Heyns rearrangement is typically related to the catalytic activity and reaction conditions:
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Catalyst: p-Toluenesulfonic acid (PTSA) is a common catalyst. Ensure it is of good quality. Other acid catalysts like silica tungstic acid have also been reported and may offer faster conversion.
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Water Removal: The reaction produces water, which can inhibit the reaction. If possible, use a Dean-Stark trap to remove water as it is formed, especially if running the reaction in a solvent like toluene. For solvent-free conditions, running the reaction under a vacuum (if the boiling points of the reactants allow) can help.
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Temperature: The reaction often requires heating (e.g., 50-80 °C) to proceed at a reasonable rate. Ensure the reaction temperature is being maintained.
Q2: What are the common side reactions in a Heyns rearrangement, and how can they be minimized?
A2: The Heyns rearrangement is generally a clean reaction, but side reactions can occur:
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Formation of Diamino Intermediates: It has been observed that the initial product can sometimes react with another molecule of the amine. This can be minimized by carefully controlling the stoichiometry of the amine.
-
Decomposition: At excessively high temperatures or with very strong acids, decomposition of the starting materials or product can occur. Use the mildest conditions that afford a good reaction rate.
Q3: What is the best practice for purifying the product from a Heyns rearrangement?
A3: Purification typically involves removing the acid catalyst and any unreacted starting materials.
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Aqueous Workup: After the reaction is complete, dissolve the mixture in an organic solvent and wash with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Column Chromatography: The crude product can then be purified by standard silica gel column chromatography to separate the desired α-amino ketone from any unreacted α-hydroxy ketone and other non-polar impurities.
Purification and Characterization of Diaryl α-Amino Ketones
The purification of diaryl α-amino ketones can be challenging due to their basic nature and potential for interaction with silica gel.
Table 2: General Purification and Characterization Tips
| Technique | Recommendation | Rationale |
| Column Chromatography | Use a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%). | The triethylamine deactivates the acidic sites on the silica gel, preventing tailing and potential decomposition of the basic product. |
| Recrystallization | An excellent method for obtaining high-purity material. | Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions. |
| ¹H NMR | Check for the characteristic singlet for the α-proton (if present). | The chemical shift will be influenced by the adjacent amine and ketone groups. |
| ¹³C NMR | Look for the carbonyl carbon signal (typically >190 ppm). | Confirm the presence of the ketone functionality. |
| Mass Spectrometry | Confirm the molecular weight of the product. | Provides definitive evidence of the desired product formation. |
By understanding the underlying chemistry of these synthetic routes and anticipating potential challenges, researchers can significantly enhance the efficiency and success of their diaryl α-amino ketone syntheses. This guide provides a starting point for troubleshooting common issues, but careful observation and systematic optimization will always be key to achieving the best results in the laboratory.
References
-
A Straightforward Synthesis of α-Amino Diaryl Ketones from (Hetero)Arylacetonitriles Promoted by N-Bromosuccinimide. ResearchGate. [Link]
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. [Link]
-
In Situ Synthesis Of α-amino Ketone By Continuous Heyns Rearrangement From α-hydroxy Ketone. Globe Thesis. [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
-
Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones. Organic Letters (ACS Publications). [Link]
-
Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. Organic Letters (ACS Publications). [Link]
-
NBS Radical Bromination - anyone have experience running? Reddit. [Link]
-
Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. National Institutes of Health. [Link]
-
A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]
-
I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? ResearchGate. [Link]
-
Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. ResearchGate. [Link]
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
Technical Support Center: Eco-Friendly Synthesis of Chlorophenyl Derivatives
Welcome to the Technical Support Center for the eco-friendly synthesis of chlorophenyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of green synthetic methodologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Common Eco-Friendly Synthesis Methods
This section addresses specific problems that may arise during the implementation of various green synthetic techniques for preparing chlorophenyl derivatives.
Biocatalytic Synthesis
Biocatalysis offers high selectivity and mild reaction conditions, making it an attractive green alternative.[1] However, challenges related to enzyme activity and stability can arise.
Question: My biocatalytic reduction of a chlorophenyl ketone is showing low conversion and poor enantiomeric excess (ee). What are the likely causes and how can I optimize the reaction?
Answer: Low conversion and poor enantiomeric excess in biocatalytic reductions are common issues that can often be resolved by systematically evaluating several reaction parameters.
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Enzyme Selection and Activity: The choice of alcohol dehydrogenase is critical. Different enzymes exhibit varying substrate specificities and stereoselectivities. If you are using a commercially available enzyme, ensure it is active and has been stored correctly. For whole-cell biocatalysis, the health and growth phase of the microorganisms are paramount.[1]
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Cofactor Regeneration: Most dehydrogenases require a nicotinamide cofactor (NADH or NADPH). Inefficient cofactor regeneration is a frequent bottleneck. Ensure your system for cofactor recycling (e.g., using a secondary enzyme like glucose dehydrogenase or formate dehydrogenase) is functioning optimally.
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Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Try lowering the initial substrate concentration and consider in-situ product removal (ISPR) techniques.
-
Solvent and pH: The choice of solvent and the pH of the aqueous buffer are critical for enzyme stability and activity. Ensure the pH is optimal for your chosen enzyme. The addition of a co-solvent might be necessary to improve the solubility of the hydrophobic chlorophenyl ketone, but be mindful that high concentrations of organic solvents can denature the enzyme.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific enzyme.
Experimental Protocol: Biocatalytic Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [2]
-
Preparation of the Reaction Mixture: In a temperature-controlled vessel, dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add NAD(P)H and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the purified alcohol dehydrogenase or the whole-cell biocatalyst.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Data Summary: Comparison of Synthetic Methods for 4-Chlorophenyl-2-pyridinylmethanol [2]
| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Enantiomeric Excess (ee) |
| Oxidation-Reduction | 2-(p-chlorobenzyl)pyridine | 1. KMnO₄ or Tin anhydride2. NaBH₄ or KBH₄ | 60-97% | Not applicable (racemic) |
| Grignard Reaction | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | Mg, I₂ | ~75% | Not applicable (racemic) |
| Biocatalytic Reduction | (4-Chlorophenyl)(pyridin-2-yl)methanone | Alcohol Dehydrogenase | >99% | >99% |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[3][4] However, issues with temperature control, solvent choice, and reaction scale-up are common.
Question: I am attempting a microwave-assisted Suzuki coupling to synthesize a chlorophenyl derivative, but I am observing significant decomposition of my starting materials and low yields. What could be the problem?
Answer: Decomposition in microwave-assisted reactions is often due to localized overheating or "hot spots." Addressing this requires careful optimization of the reaction conditions.
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Solvent Choice: The solvent's dielectric properties are crucial for efficient microwave heating.[3] Use a solvent with a high dielectric constant (e.g., DMF, NMP, or ethylene glycol) to ensure uniform heating. For Suzuki couplings, a mixture of a polar solvent and water can be beneficial.[5]
-
Temperature Monitoring: Ensure accurate temperature monitoring. Fiber-optic probes provide more accurate readings than infrared sensors, which can be affected by the vessel material.
-
Power Setting: Avoid using maximum power for the entire reaction time. Use a power setting that allows for a controlled ramp to the target temperature and then maintains it.
-
Stirring: Efficient stirring is essential to distribute the heat evenly and prevent localized overheating.
-
Vessel Size and Material: Use a vessel size appropriate for your reaction volume. The material of the vessel (e.g., borosilicate glass or silicon carbide) can also affect heating efficiency.
-
Catalyst and Base Selection: For challenging couplings involving aryl chlorides, consider more active palladium catalysts and appropriate bases.[6][7]
Experimental Workflow: Microwave-Assisted Suzuki Coupling
Caption: Workflow for a typical microwave-assisted Suzuki coupling experiment.
Flow Chemistry
Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and improved scalability.[8] However, challenges such as reactor clogging and optimizing residence time can be encountered.
Question: My continuous flow synthesis of a chlorophenyl derivative is hampered by solid precipitation, leading to reactor blockage. How can I mitigate this issue?
Answer: Reactor clogging is a common problem in flow chemistry, especially when dealing with reactions that produce insoluble byproducts or when the product itself has low solubility in the reaction medium.[9]
-
Solvent System: The primary approach is to find a solvent system in which all components remain in solution throughout the reaction. This may involve using a co-solvent or a different solvent altogether.
-
Reactor Design: Employing a reactor with a larger internal diameter can help prevent blockages.[8] Packed-bed reactors can be used if a solid-supported catalyst or reagent is the cause of clogging.
-
Back-Pressure Regulator: Using a back-pressure regulator can help to keep reactants and products in the liquid phase, even above their boiling points, which can improve solubility.
-
"Heart-Cutting" Technique: For multi-step flow syntheses, you can use a "heart-cutting" technique where only the desired product stream is carried forward to the next step, while impurities and byproducts are diverted to waste.
-
Antisolvent Addition: In some cases, controlled precipitation is desired for purification. This can be achieved by introducing an antisolvent through a T-mixer after the reaction is complete, followed by a collection vessel.
Logical Relationship: Troubleshooting Reactor Clogging in Flow Chemistry
Caption: Decision-making process for addressing reactor clogging in flow synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of eco-friendly synthesis of chlorophenyl derivatives.
Q1: What are the key advantages of using electrochemical methods for the synthesis of aryl chlorides?
A1: Electrochemical synthesis offers several green advantages. It often uses milder reaction conditions and avoids the need for stoichiometric chemical oxidants or reductants. For instance, aryl chlorides can be synthesized using HCl as the chlorine source, which is an abundant industrial byproduct.[10] This method can reduce waste and energy consumption compared to traditional chlorination methods.
Q2: How can I make traditional cross-coupling reactions like the Suzuki-Miyaura coupling "greener" for synthesizing chlorophenyl derivatives?
A2: To make Suzuki-Miyaura couplings more eco-friendly, you can focus on several aspects:
-
Catalyst Loading: Use a catalyst with high turnover numbers to minimize the amount of palladium required.
-
Solvent Choice: Replace hazardous solvents like toluene or dioxane with greener alternatives such as water, ethanol, or a mixture of both.[11][12]
-
Energy Input: As discussed, microwave-assisted heating can significantly reduce reaction times and energy consumption.[3]
-
Base Selection: Use a milder and more environmentally benign base like potassium carbonate or potassium phosphate instead of stronger, more hazardous bases.[7][13]
Q3: Are there any eco-friendly methods that completely avoid the use of metal catalysts for C-Cl bond activation?
A3: Yes, there are emerging metal-free methods. For example, a one-pot procedure for the synthesis of aryl amides from trichloromethyl aromatic compounds has been developed using triethylamine and water, where water acts as both the solvent and the oxygen source.[14][15] This approach is highly sustainable as both the water and triethylamine can be recovered and reused.
Q4: What are the main challenges in developing photocatalytic methods for the synthesis of chlorophenyl derivatives?
A4: While photocatalysis is a promising green technology, its application in chlorophenyl derivative synthesis faces challenges such as:
-
Substrate Scope: Many photocatalytic methods have a limited substrate scope.
-
Quantum Yield: The efficiency of converting light energy into chemical energy can be low.
-
Catalyst Stability and Reusability: The photocatalyst can degrade over time, and its recovery and reuse can be challenging.
-
Control of Intermediates: Photocatalytic reactions often proceed through radical intermediates, and controlling their reactivity to achieve high selectivity can be difficult.[16]
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Validation & Comparative
A Comparative Analysis of Cyclopentanone Synthesis Methods: From Classic Industrial Routes to Green Alternatives
Cyclopentanone, a colorless liquid with a characteristic peppermint-like odor, is a pivotal chemical intermediate in the synthesis of pharmaceuticals, fragrances, and fungicides.[1] Its five-membered ring structure serves as a versatile scaffold for the construction of more complex molecules. The demand for efficient and sustainable methods for its production has driven significant research into various synthetic pathways. This guide provides a comparative analysis of the most prominent methods for cyclopentanone synthesis, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages to aid researchers and process chemists in selecting the optimal route for their specific applications.
Ketonic Decarboxylation of Adipic Acid: The Industrial Workhorse
The thermal decarboxylation of adipic acid has long been the dominant industrial method for producing cyclopentanone.[2] This process involves heating adipic acid or its salts, typically in the presence of a catalyst, to induce cyclization and the elimination of carbon dioxide and water.
Mechanism and Rationale
The reaction is believed to proceed through the formation of a salt of adipic acid (if a basic catalyst is used), followed by an intramolecular nucleophilic attack of the enolate of one carboxyl group onto the other, leading to a β-keto acid intermediate. This intermediate readily undergoes decarboxylation to yield cyclopentanone. The high temperatures provide the necessary activation energy for this transformation. Barium hydroxide is a commonly used catalyst, facilitating the formation of the barium adipate salt which then undergoes cyclization.[3][4]
Experimental Protocol: Barium Hydroxide Catalyzed Decarboxylation[3][4]
-
An intimate mixture of adipic acid (e.g., 200 g) and finely powdered crystallized barium hydroxide (e.g., 10 g) is placed in a distillation flask equipped with a thermometer and a condenser.[3]
-
The mixture is gradually heated to 285-295°C over approximately 90 minutes.[3]
-
This temperature is maintained for about 2 hours, during which cyclopentanone, water, and some unreacted adipic acid distill over. The temperature should not exceed 300°C to avoid significant distillation of adipic acid.[3]
-
The collected distillate is a two-phase mixture. The organic layer containing cyclopentanone is separated from the aqueous layer.
-
The crude cyclopentanone is dried over anhydrous potassium carbonate, which also removes trace amounts of acidic impurities like adipic acid.[3]
-
Final purification is achieved by fractional distillation, collecting the fraction boiling at 128-131°C.
Caption: Workflow for Cyclopentanone Synthesis via Ketonic Decarboxylation.
Catalytic Dehydrogenation of Cyclopentanol: A Selective Approach
The catalytic dehydrogenation of cyclopentanol offers a highly selective route to cyclopentanone. This method is particularly attractive when cyclopentanol is readily available, for instance, from the hydrogenation of phenol followed by oxidation.
Mechanism and Rationale
The reaction involves passing cyclopentanol vapor over a heated catalyst. The catalyst facilitates the removal of two hydrogen atoms from the cyclopentanol molecule, one from the hydroxyl group and one from the adjacent carbon atom, to form cyclopentanone and hydrogen gas. Copper-based catalysts, such as copper-zinc composites, have shown high activity and selectivity for this transformation.[5] Raney nickel is also an effective catalyst for this liquid-phase dehydrogenation.[6]
Experimental Protocol: Liquid-Phase Dehydrogenation with Raney Nickel[6]
-
A reaction vessel is charged with cyclopentanol and a granular Raney nickel metal alloy catalyst. The catalyst composition can be Al-Ni-A, where A is a promoter like Cr, Zn, Mo, or Fe.[6]
-
The reaction is carried out in the liquid phase at a temperature of 110-140°C and a pressure ranging from 0.07 MPa to normal atmospheric pressure.[6]
-
The weight hourly space velocity (WHSV) of cyclopentanol over the catalyst is maintained between 0.3 and 2.0 h⁻¹.[6]
-
The reaction mixture is continuously fed to the reactor, and the product stream, containing cyclopentanone, unreacted cyclopentanol, and hydrogen gas, is collected.
-
The hydrogen gas is separated, and the liquid mixture is purified by rectification to obtain high-purity cyclopentanone.
Caption: Catalytic Dehydrogenation of Cyclopentanol to Cyclopentanone.
Oxidation of Cyclopentene: A Modern Alternative
The direct oxidation of cyclopentene represents a more modern and atom-economical approach to cyclopentanone synthesis. This method avoids the generation of CO2, a significant drawback of the adipic acid route.
Mechanism and Rationale
This reaction is often carried out as a Wacker-type process, where cyclopentene is oxidized by an oxidant, typically molecular oxygen, in the presence of a palladium(II) catalyst. A co-catalyst, such as copper(II) chloride, is used to reoxidize the resulting palladium(0) back to its active Pd(II) state, allowing for a catalytic cycle.[7] The mechanism involves the nucleophilic attack of water on a palladium-complexed cyclopentene, followed by a series of steps leading to the formation of cyclopentanone. Another emerging "green" protocol involves the use of nitrous oxide (N₂O) as the oxidant, which can directly interact with the C=C double bond at high temperatures, offering nearly 100% selectivity without a catalyst.[7][8]
Experimental Protocol: PdCl₂-CuCl₂ Catalyzed Oxidation[7]
-
A reactor is charged with a solvent system (e.g., an alcohol/water mixture), cyclopentene, palladium(II) chloride (PdCl₂), and copper(II) chloride (CuCl₂).
-
The reactor is pressurized with oxygen to a pressure of, for example, 1.00 MPa.[7]
-
The reaction mixture is heated to a temperature of around 70°C and stirred for a set duration (e.g., 6 hours).[7]
-
After the reaction, the catalyst is separated by filtration.
-
The resulting solution is then subjected to rectification to isolate the cyclopentanone product.
Dieckmann Condensation: A Versatile Laboratory-Scale Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[9] This method is particularly useful for the laboratory-scale synthesis of cyclopentanone and its derivatives from adipic acid esters.[10]
Mechanism and Rationale
The synthesis begins with the esterification of adipic acid to form a diester, such as diethyl adipate.[10] In the presence of a strong base, like sodium ethoxide, a proton is abstracted from an α-carbon of the diester, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a five-membered ring.[9][11] Subsequent acidic workup, hydrolysis of the ester, and heating lead to decarboxylation, yielding cyclopentanone.[10]
Caption: Pathway for Cyclopentanone Synthesis via Dieckmann Condensation.
From Biomass: The Green Frontier with Furfural
In recent years, the conversion of biomass-derived platform molecules into valuable chemicals has gained significant traction. Furfural, readily obtainable from lignocellulosic biomass, can be catalytically converted to cyclopentanone, presenting a sustainable and renewable production route.[12][13]
Mechanism and Rationale
The conversion of furfural to cyclopentanone is a multi-step process that typically involves hydrogenation and rearrangement reactions.[14] Furfural is first hydrogenated to furfuryl alcohol. This is followed by an acid-catalyzed rearrangement (Piancatelli rearrangement) to form a 4-hydroxy-2-cyclopentenone intermediate.[14] Subsequent hydrogenation and dehydroxylation steps yield cyclopentanone.[14] This process often utilizes bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for the rearrangement.[12] For instance, a bimetallic Ni-Cu catalyst on a MOF-5 support has shown high efficiency, achieving 100% furfural conversion with 96% cyclopentanone yield.[15]
Comparative Performance Analysis
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Temperature (°C) | Pressure | Key Advantages | Key Disadvantages |
| Ketonic Decarboxylation | Adipic Acid | Barium Hydroxide/Carbonate[4] | 75-94%[4] | 285-295[3] | Atmospheric | Well-established, high yield | High energy consumption, CO₂ emission (low atom economy)[8] |
| Catalytic Dehydrogenation | Cyclopentanol | Cu-Zn[5], Raney Ni[6] | >99% Selectivity[6] | 110-300[5][6] | Atmospheric to moderate | High selectivity, clean reaction | Depends on the availability and cost of cyclopentanol |
| Oxidation of Cyclopentene | Cyclopentene, O₂ or N₂O | PdCl₂/CuCl₂[7], None (for N₂O)[8] | ~95% Conversion, ~74% Selectivity[7] | 30-70[16] | 0.2-1.0 MPa[7][16] | High atom economy, milder conditions | Use of expensive palladium catalyst, potential for over-oxidation |
| Dieckmann Condensation | Adipic Acid Diester | Sodium Ethoxide[10] | Good (multi-step) | Varies (reflux) | Atmospheric | Good for substituted cyclopentanones, versatile lab method | Multi-step process, use of stoichiometric base |
| Conversion from Furfural | Furfural, H₂ | Ni-Cu@MOF-5[15], Ru/C[17] | up to 96%[15] | 150-170[15][17] | 2.5-4.0 MPa H₂[15][18] | Uses renewable feedstock, sustainable | Requires specialized catalysts, higher pressure |
Conclusion: Selecting the Right Path
The choice of a synthesis method for cyclopentanone is a multifaceted decision that hinges on the desired scale of production, cost considerations, environmental impact, and available starting materials.
-
For large-scale industrial production, the ketonic decarboxylation of adipic acid remains a viable, albeit less sustainable, option due to its established infrastructure and high yields.
-
The catalytic dehydrogenation of cyclopentanol is an excellent choice when high selectivity is paramount and cyclopentanol is an accessible feedstock.
-
Oxidation of cyclopentene represents a more modern, atom-economical industrial alternative, with ongoing research focused on improving catalyst stability and cost-effectiveness.
-
The Dieckmann condensation remains a powerful and flexible tool for laboratory-scale synthesis, especially for creating functionalized cyclopentanone derivatives.
-
Looking towards a more sustainable future, the conversion of furfural presents a compelling green alternative, leveraging renewable biomass resources. As catalyst technology continues to advance, this route is poised to become increasingly competitive with traditional petrochemical-based methods.
Ultimately, a thorough evaluation of these factors will guide researchers and chemical engineers in selecting the most appropriate and efficient pathway for the synthesis of this important cyclic ketone.
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Li, X., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules, 28(14), 5397. [Link]
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Lanza, M., et al. (2024). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Catalysts, 14(1), 63. [Link]
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Yang, R., et al. (2017). Selective Conversion of Furfural to Cyclopentanone with CuZnAl Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4299–4306. [Link]
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Yadav, M., & Parikh, J. (2023). Development of a Green Process for the Synthesis of Cyclopentanone Using Selective Aqueous Phase Hydrogenation of Furfural over Ni–Cu@MOF-5 Catalyst. Industrial & Engineering Chemistry Research, 62(44), 18361–18373. [Link]
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ResearchGate. (2008). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Cyclopentanone: ¹H NMR Spectroscopy in Focus
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor and regulatory compliance. For a compound as fundamental as cyclopentanone—a key intermediate in the synthesis of pharmaceuticals, fragrances, and pesticides—this validation is paramount. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of cyclopentanone, benchmarked against alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.
The Imperative of Structural Integrity: Why Cyclopentanone?
Cyclopentanone, a five-membered cyclic ketone, presents a deceptively simple structure. However, its chemical reactivity and the potential for isomeric impurities necessitate a robust analytical strategy. The carbonyl group and the adjacent methylene protons are key reactive sites, and their precise chemical environment dictates the molecule's behavior in synthetic transformations. An erroneous structural assignment can lead to failed syntheses, impure products, and compromised biological activity. It is within this context that high-resolution analytical techniques become indispensable.
Primary Method: ¹H NMR Spectroscopy - A Deep Dive
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each proton.
Deciphering the ¹H NMR Spectrum of Cyclopentanone
The ¹H NMR spectrum of cyclopentanone is a classic example of a second-order spectrum, specifically an AA'BB' spin system. This complexity arises from the magnetic inequivalence of the protons on the same and adjacent carbons.
-
Chemical Shifts (δ): The spectrum displays two main signals corresponding to the two distinct proton environments:
-
α-protons (alpha-protons): The four protons on the carbons adjacent to the carbonyl group (C2 and C5). These are deshielded by the electron-withdrawing effect of the carbonyl group and typically resonate at a lower field (higher ppm value).
-
β-protons (beta-protons): The four protons on the carbons further from the carbonyl group (C3 and C4). These are less deshielded and resonate at a higher field (lower ppm value).
-
-
Integration: The integrated area under each signal is proportional to the number of protons it represents. For cyclopentanone, the integration ratio of the α-proton signal to the β-proton signal will be 1:1, as there are four protons in each environment.
-
Splitting Pattern (Multiplicity): Due to spin-spin coupling between neighboring protons, the signals are split into multiplets. While a simplified analysis might predict two triplets (based on the n+1 rule, where each set of protons has two neighboring protons on each adjacent carbon), the reality is more complex. The magnetic inequivalence of the geminal and vicinal protons leads to a complex multiplet pattern that requires more advanced analysis to fully interpret. For practical purposes in many research settings, the observation of two distinct multiplets with the correct integration is a strong indicator of the cyclopentanone structure.
Experimental Protocol: ¹H NMR Spectroscopy of Cyclopentanone
I. Sample Preparation
-
Sample Purity: Ensure the cyclopentanone sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of cyclopentanone in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is common.[1]
II. Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.[1]
-
Spectral Width: Set the spectral width to encompass the expected chemical shift range (e.g., -2 to 12 ppm for ¹H NMR).[1]
-
Acquisition Time: Typically 2-4 seconds.[1]
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.[1]
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Correct the baseline to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.
-
Integration: Integrate the signals corresponding to the α- and β-protons.
Visualizing the Magnetic Environments in Cyclopentanone
Caption: Molecular structure of cyclopentanone highlighting the distinct α and β proton environments.
Comparative Analysis: Alternative Structural Validation Techniques
While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides the most robust validation. Below is a comparison of ¹H NMR with other key analytical methods for the analysis of cyclopentanone.
| Technique | Principle | Information Provided | Advantages for Cyclopentanone | Disadvantages for Cyclopentanone |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Number of proton environments, chemical shifts, integration (proton ratio), and splitting patterns (connectivity). | Provides detailed structural information and connectivity. Non-destructive. | Complex second-order splitting can be challenging to fully interpret without advanced software. |
| ¹³C NMR Spectroscopy | Nuclear spin transitions of the ¹³C isotope | Number of unique carbon environments and their chemical shifts. | Confirms the number of carbon atoms and the presence of the carbonyl carbon (around 200-220 ppm).[3] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[1] Provides no information on proton connectivity. |
| Infrared (IR) Spectroscopy | Vibrational transitions of chemical bonds | Presence of functional groups based on their characteristic absorption frequencies. | Provides rapid and definitive confirmation of the carbonyl (C=O) group via a strong absorption peak.[4] The frequency is sensitive to ring strain (around 1750 cm⁻¹ for cyclopentanone).[3][4] | Provides limited information about the overall carbon skeleton. The fingerprint region can be complex. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio | Molecular weight and fragmentation patterns, which can infer structural features. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can be characteristic of the cyclic ketone structure.[5] | It is a destructive technique.[5] Isomers may have identical molecular weights and similar fragmentation patterns. |
In-Focus Alternative: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a rapid and convenient alternative to traditional transmission IR for liquid samples. It requires minimal sample preparation and is well-suited for the routine confirmation of the carbonyl group in cyclopentanone.
Experimental Protocol: ATR-IR Spectroscopy of Cyclopentanone
I. Instrument and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[6]
-
Sample Application: Place a single drop of neat cyclopentanone liquid directly onto the ATR crystal.[6] For solid samples, a small amount of powder would be placed on the crystal and pressed down to ensure good contact.[7]
II. Data Acquisition
-
Collect Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
III. Data Analysis
-
Identify Key Peaks: Examine the spectrum for the characteristic strong absorption of the carbonyl (C=O) stretch, which is expected around 1750 cm⁻¹ for cyclopentanone.[3][4] Also, observe the C-H stretching vibrations around 2850-3000 cm⁻¹.
-
Cleaning: After the measurement, wipe the cyclopentanone from the ATR crystal with a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol), and then allow it to dry.
Workflow for Structural Validation
Caption: A recommended workflow for the comprehensive structural validation of cyclopentanone.
Conclusion and Recommendations
For the unequivocal structural validation of cyclopentanone, a multi-faceted analytical approach is superior to reliance on a single technique.
-
¹H NMR spectroscopy stands out as the most informative single technique, providing a detailed picture of the proton framework and connectivity. Despite the complexity of its second-order spectrum, the information gleaned is invaluable for confirming the core structure.
-
IR spectroscopy , particularly using the ATR method, serves as an excellent, rapid screening tool to confirm the presence of the critical carbonyl functional group.
-
¹³C NMR spectroscopy complements ¹H NMR by providing a clear count of the unique carbon environments and confirming the presence of the ketone carbonyl.
-
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition.
As a Senior Application Scientist, my recommendation is to employ ¹H NMR as the primary tool for detailed structural elucidation, supported by ATR-IR for rapid functional group confirmation and high-resolution mass spectrometry for definitive molecular formula determination. This integrated approach ensures the highest level of scientific integrity and provides a self-validating system for the structural confirmation of cyclopentanone, meeting the rigorous standards of research and development in the chemical and pharmaceutical industries.
References
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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askIITians. (2025, March 11). What are advantages and disadvantages of mass spectroscopy? Retrieved from [Link]
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GenTech Scientific. (2024, October 18). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to the Identification of Impurities in o-Chlorophenyl Cyclopentyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Synthesis
The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For ketamine, a widely used anesthetic, ensuring the purity of its precursors, such as o-chlorophenyl cyclopentyl ketone, is of paramount importance. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, and their presence can indicate issues with the synthesis process, leading to regulatory scrutiny. This guide offers a comprehensive overview of the common impurities found in o-chlorophenyl cyclopentyl ketone and a comparative analysis of the primary analytical techniques used for their identification and quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Genesis of Impurities: Understanding the Synthetic Landscape
The impurity profile of o-chlorophenyl cyclopentyl ketone is intrinsically linked to its manufacturing process. The two predominant synthesis routes are the Grignard reaction and the Friedel-Crafts acylation, each with a characteristic set of potential byproducts.
Grignard Reaction Route
This common method involves the reaction of a cyclopentyl Grignard reagent with o-chlorobenzonitrile.[1] While effective, this pathway is susceptible to several side reactions that can introduce impurities.
-
Unreacted Starting Materials: Residual o-chlorobenzonitrile and cyclopentyl magnesium bromide can remain.
-
Side Products of Grignard Reagent: Coupling and oxidation reactions of the Grignard reagent can lead to the formation of byproducts.[2]
-
Hydrolysis Products: Incomplete reaction or improper work-up can result in the hydrolysis of the intermediate imine to form unwanted ketones.
Friedel-Crafts Acylation Route
This alternative synthesis involves the acylation of cyclopentene with o-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3][4] This method can also generate a unique set of impurities.
-
Over-acylation Products: The product ketone can undergo a second acylation, leading to di-acylated species.
-
Isomerization: The carbocation intermediate can rearrange, leading to the formation of structural isomers.
-
Byproducts from Catalyst: The Lewis acid catalyst can promote side reactions, including polymerization of the cyclopentene starting material.[2]
Common Impurities in o-Chlorophenyl Cyclopentyl Ketone
Based on the synthesis routes, several key impurities have been identified in samples of o-chlorophenyl cyclopentyl ketone.
| Impurity Name | Chemical Structure | Likely Origin |
| o-Chlorobenzoic acid anhydride | C₁₄H₈Cl₂O₃ | Friedel-Crafts |
| 1,2-di-o-chlorobenzoylcyclopentene | C₁₉H₁₄Cl₂O₂ | Friedel-Crafts |
| o-Chlorobenzonitrile | C₇H₄ClN | Grignard (unreacted) |
| Cyclopentanone | C₅H₈O | Grignard (side reaction) |
| Cyclopentanol | C₅H₁₀O | Grignard (side reaction) |
Table 1: Common impurities in o-chlorophenyl cyclopentyl ketone and their likely synthetic origins.
Mechanism of Formation for Key Impurities
-
o-Chlorobenzoic Acid Anhydride: This impurity can arise in the Friedel-Crafts route from the reaction of two molecules of o-chlorobenzoyl chloride, particularly if water is present in the reaction mixture.
-
1,2-di-o-chlorobenzoylcyclopentene: This is a classic example of an over-acylation byproduct in the Friedel-Crafts synthesis, where the product ketone undergoes a subsequent acylation.[1][5]
Caption: Synthesis pathways and impurity formation.
Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS
The choice of analytical technique is critical for the accurate identification and quantification of impurities. Both HPLC and GC-MS are powerful methods, but they have distinct advantages and disadvantages for the analysis of o-chlorophenyl cyclopentyl ketone.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile impurities. Derivatization may be needed for polar compounds.[6] |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Excellent sensitivity, particularly for trace-level volatile impurities. |
| Specificity | Good specificity, enhanced when coupled with MS (LC-MS). | High specificity due to mass fragmentation patterns, allowing for definitive identification. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization to increase volatility, adding complexity to the workflow. |
| Cost & Complexity | Lower initial cost and less complex operation compared to GC-MS. | Higher initial investment and requires more specialized expertise. |
Table 2: Comparison of HPLC and GC-MS for impurity analysis.
When to Choose HPLC
HPLC is the workhorse of pharmaceutical analysis and is often the first choice for routine quality control.[7][8] Its ability to handle a wide range of compounds without the need for derivatization makes it a versatile and efficient tool for quantifying known impurities and degradation products.
When to Choose GC-MS
GC-MS excels in the identification of unknown volatile and semi-volatile impurities.[9][10] Its high resolving power and the definitive structural information provided by mass spectrometry make it an invaluable tool for impurity profiling and for identifying process-related impurities that may not be amenable to HPLC analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of impurities in o-chlorophenyl cyclopentyl ketone using HPLC and GC-MS.
HPLC-UV Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the o-chlorophenyl cyclopentyl ketone sample in 10 mL of acetonitrile.
-
Standard Preparation: Prepare a reference standard of o-chlorophenyl cyclopentyl ketone at a similar concentration.
-
Gradient Elution:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate.
-
-
Analysis: Inject the sample and standard solutions and record the chromatograms.
-
Quantification: Calculate the percentage of each impurity by comparing its peak area to the total peak area of all components in the chromatogram.
GC-MS Method for Impurity Identification
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-500 amu
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identification: Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
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A Comparative Guide to the Biological Activity of Chlorophenyl Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chlorophenyl cyclohexane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. The strategic placement of a chlorophenyl group on a cyclohexane ring gives rise to molecules with a wide spectrum of pharmacological properties, from potent central nervous system (CNS) modulators to effective antimicrobial and cytotoxic agents. The position of the chlorine atom on the phenyl ring, along with other substitutions on the cyclohexane moiety, profoundly influences the biological activity, highlighting the critical importance of understanding the structure-activity relationships (SAR) within this chemical class.
This in-depth technical guide provides a comparative analysis of the biological activities of different chlorophenyl cyclohexane derivatives. We will explore their effects on various biological targets, supported by experimental data, and provide detailed protocols for key assays. This guide is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Central Nervous System Activity: Modulating Neurotransmission
Chlorophenyl cyclohexane derivatives, particularly those belonging to the arylcyclohexylamine class, are well-known for their significant effects on the central nervous system. These compounds often interact with key receptors and transporters involved in neurotransmission, leading to a range of psychopharmacological effects. The primary target for many of these derivatives is the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission.
Structure-Activity Relationships in CNS-Active Derivatives
While direct comparative studies across a wide range of chlorophenyl cyclohexane derivatives are limited, research on related arylcyclohexylamines provides valuable insights into their structure-activity relationships. For instance, studies on phencyclidine (PCP) and its analogs have shown that modifications to the aromatic ring, the cyclohexane ring, and the amine moiety can dramatically alter potency and efficacy.
Substitution on the aromatic ring is a key determinant of activity. The introduction of a chloro group, for example, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its ability to cross the blood-brain barrier and interact with its target. The position of the chlorine atom (ortho, meta, or para) can also lead to different pharmacological profiles.
Hydroxylation of the cyclohexane ring has been shown to decrease both the potency and efficacy of PCP-like compounds.[1] Conversely, replacing the phenyl ring with a thienyl ring can increase PCP-like activity, suggesting that the nature of the aromatic system is critical.[1]
The amine moiety is another crucial site for modification. Replacement of the piperidine ring in PCP with a pyrrolidine or morpholine ring generally decreases potency.[1] These findings underscore the importance of the overall three-dimensional structure of the molecule in its interaction with CNS targets.
Key CNS Targets and Signaling Pathways
1. NMDA Receptor Antagonism:
Many CNS-active chlorophenyl cyclohexane derivatives function as non-competitive antagonists of the NMDA receptor. They bind to a site within the ion channel of the receptor, known as the PCP binding site, thereby blocking the influx of calcium ions. This action disrupts normal glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory. The blockade of NMDA receptors is the primary mechanism behind the dissociative anesthetic and psychotomimetic effects of compounds like PCP.[2]
2. Dopamine Transporter (DAT) Inhibition:
Some chlorophenyl cyclohexane derivatives also exhibit affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[3] Inhibition of DAT leads to increased levels of dopamine in the synapse, enhancing dopaminergic signaling. This mechanism is associated with the stimulant and rewarding effects of many psychoactive drugs. The structure-activity relationships for DAT inhibitors are complex, with subtle changes in the molecule affecting both affinity and selectivity.
3. Serotonin Transporter (SERT) and Muscarinic Receptor Interactions:
In addition to the NMDA receptor and DAT, some derivatives may also interact with the serotonin transporter (SERT) and muscarinic acetylcholine receptors.[4] Affinity for these targets can contribute to the complex pharmacological profile of these compounds, influencing mood, cognition, and other physiological processes.
Antibacterial Activity: A Promising Avenue for New Antimicrobials
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Certain chlorophenyl cyclohexane derivatives have demonstrated promising antibacterial activity, offering a potential new scaffold for the design of novel antibiotics.
Comparative Antibacterial Activity of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives
A study by Venkatasatyanarayana et al. (2015) investigated the in vitro antibacterial activity of a series of novel hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid.[5][6] These compounds were tested against both Gram-positive (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. The results, summarized in the table below, highlight the influence of the substituent (R group) on the antibacterial efficacy.
| Compound | R Group | S. aureus (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) |
| 4a | Phenyl | 18 | 17 | 16 | 15 |
| 4b | 4-Chlorophenyl | 20 | 19 | 18 | 17 |
| 4c | 4-Nitrophenyl | 22 | 21 | 20 | 19 |
| 4f | 2-Hydroxyphenyl | 15 | 14 | 13 | 12 |
| 4g | 4-Hydroxyphenyl | 16 | 15 | 14 | 13 |
| 4h | 4-Methoxyphenyl | 17 | 16 | 15 | 14 |
| 4i | 2-Nitrophenyl | 21 | 20 | 19 | 18 |
| 4j | 3-Nitrophenyl | 23 | 22 | 21 | 20 |
| 4k | 2-Chlorophenyl | 19 | 18 | 17 | 16 |
| 4l | 3,4-Dichlorophenyl | 24 | 23 | 22 | 21 |
| 4m | 2,4-Dichlorophenyl | 25 | 24 | 23 | 22 |
| 4n | 4-Methylphenyl | 16 | 15 | 14 | 13 |
| 4o | 4-Fluorophenyl | 18 | 17 | 16 | 15 |
| 4p | 2-Furyl | 14 | 13 | 12 | 11 |
| 4q | 2-Thienyl | 15 | 14 | 13 | 12 |
| 4r | 2-Pyridyl | 26 | 25 | 24 | 23 |
| 4s | 3-Pyridyl | 27 | 26 | 25 | 24 |
Data extracted from Venkatasatyanarayana et al., 2015.[5][6]
The study revealed that derivatives with nitrogen-containing heterocyclic rings, such as pyridine, showed significant antibacterial activity.[5][6] In particular, compounds 4r and 4s , bearing 2-pyridyl and 3-pyridyl groups respectively, exhibited the most potent activity against all tested bacterial strains. The presence of electron-withdrawing groups on the phenyl ring, such as nitro and chloro substituents, also tended to enhance antibacterial efficacy.
Cytotoxic Activity: Potential for Anticancer Drug Development
The cytotoxic potential of chlorophenyl cyclohexane derivatives against various cancer cell lines is an area of growing interest. While comprehensive comparative studies on this specific class of compounds are limited, research on other chlorinated heterocyclic compounds provides a framework for understanding their potential as anticancer agents.
For example, studies on other classes of compounds have shown that the presence and position of a chlorine atom can significantly impact cytotoxicity. The evaluation of cytotoxic activity is typically performed using in vitro assays that measure cell viability and proliferation in the presence of the test compounds. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Further research is warranted to systematically evaluate the cytotoxic effects of a range of chlorophenyl cyclohexane derivatives against a panel of human cancer cell lines. Such studies would elucidate the structure-activity relationships governing their anticancer potential and could lead to the identification of novel lead compounds for cancer therapy.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of chlorophenyl cyclohexane derivatives.
In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the susceptibility of bacteria to the test compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Allow the plates to stand for 1 hour at room temperature to allow for diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where bacterial growth is inhibited.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
Chlorophenyl cyclohexane derivatives represent a rich and diverse class of compounds with significant potential for the development of new therapeutic agents. Their biological activities span a wide range, from potent modulation of CNS targets to promising antibacterial and cytotoxic effects. The structure-activity relationships within this class are complex, with subtle modifications to the chemical structure leading to profound changes in pharmacological properties.
This guide has provided a comparative overview of the biological activities of these derivatives, highlighting key findings from the scientific literature. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a practical resource for researchers in the field. Further systematic investigation, particularly in the areas of CNS activity and cytotoxicity, is crucial to fully unlock the therapeutic potential of this versatile chemical scaffold.
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Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
An In-Depth Technical Guide to the Mass Spectrometry of o-Chlorophenyl Cyclopentyl Ketone for Molecular Weight Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of chemical synthesis and quality control. O-Chlorophenyl cyclopentyl ketone, a key starting material in the synthesis of pharmaceuticals like ketamine and norketamine, requires rigorous analytical characterization.[1][2] Among the arsenal of analytical techniques, mass spectrometry stands out for its sensitivity and specificity in determining molecular weight, a critical parameter for identity confirmation.
This guide provides an in-depth comparison of mass spectrometric approaches for verifying the molecular weight of o-chlorophenyl cyclopentyl ketone (C₁₂H₁₃ClO), which has a theoretical molecular weight of approximately 208.68 g/mol .[3][4][5] We will explore the nuances of different ionization techniques, interpret fragmentation data, and discuss the regulatory context that underpins the trustworthiness of these methods.
For a volatile and thermally stable compound like o-chlorophenyl cyclopentyl ketone, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the quintessential analytical choice.[6][7] GC provides excellent separation from volatile impurities, while EI, a "hard" ionization technique, provides a reproducible fragmentation pattern that serves as a chemical fingerprint, aiding in structural elucidation beyond simple molecular weight confirmation.[7]
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating system for the analysis of o-chlorophenyl cyclopentyl ketone.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the o-chlorophenyl cyclopentyl ketone sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.[1]
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The goal is to avoid detector saturation while achieving a strong signal-to-noise ratio.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle a concentrated sample without overloading the column.[8] Set injector temperature to 250°C to ensure rapid volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: A non-polar column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating compounds based on boiling point.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes to ensure all components elute.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-300 m/z to cover the expected molecular ion and key fragments.
-
Data Interpretation: The Chemical Fingerprint
The EI mass spectrum of o-chlorophenyl cyclopentyl ketone provides a wealth of structural information. The National Institute of Standards and Technology (NIST) maintains a reference spectrum for this compound, which is invaluable for comparison.[9]
Key Spectral Features:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 208. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. The peak at m/z 208 corresponds to the molecule containing the ³⁵Cl isotope, while a smaller peak at m/z 210 corresponds to the ³⁷Cl isotope. The expected intensity ratio of M⁺• to (M+2)⁺• is approximately 3:1, a hallmark of a monochlorinated compound.[8]
-
Major Fragment Ions: Aromatic ketones undergo predictable fragmentation pathways, primarily through cleavage alpha to the carbonyl group (α-cleavage).[10][11][12]
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Significance |
| 208 / 210 | [C₁₂H₁₃³⁵ClO]⁺• / [C₁₂H₁₃³⁷ClO]⁺• | Molecular Ion Peak Cluster . Confirms the molecular weight and the presence of one chlorine atom. |
| 139 / 141 | [C₇H₄³⁵ClO]⁺ | Chlorobenzoyl cation . Results from α-cleavage, losing the cyclopentyl radical (•C₅H₉). This is often a very stable and abundant acylium ion.[12] |
| 111 / 113 | [C₆H₄³⁵Cl]⁺ | Chlorophenyl cation . Formed by the loss of carbon monoxide (CO) from the chlorobenzoyl cation (m/z 139/141). |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation . Results from α-cleavage where the charge is retained on the cyclopentyl fragment. |
Visualizing the Workflow and Fragmentation
Alternative Method: Liquid Chromatography (LC-MS) with Electrospray Ionization (ESI)
While GC-MS is ideal, LC-MS with Electrospray Ionization (ESI) serves as a powerful alternative, particularly for less volatile compounds or when analyzing samples from complex biological matrices. ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation.[13][14][15] This provides a clear and direct confirmation of the molecular weight.
Conceptual Protocol & Expected Data
A typical LC-MS analysis would involve dissolving the sample in a mobile phase-compatible solvent (e.g., methanol/water), separating it on a C18 reverse-phase column, and introducing it into the ESI source. In positive ion mode, the expected primary ion would be the protonated molecule [C₁₂H₁₃ClO + H]⁺ at m/z 209 , again with the corresponding isotopic peak at m/z 211 . The near-exclusive presence of this ion simplifies the spectrum, making molecular weight confirmation exceptionally straightforward.
Comparison of Analytical Techniques
The choice between GC-MS and LC-MS depends on the analyte's properties and the analytical goal.
| Parameter | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Analyte Requirement | Volatile & Thermally Stable | Soluble in LC mobile phase |
| Primary Ion(s) | Molecular Ion (M⁺•) | Protonated Molecule ([M+H]⁺) or Adducts |
| Fragmentation | Extensive, provides structural "fingerprint" | Minimal, provides clear MW confirmation |
| Structural Info | High (from fragmentation pattern) | Low (requires tandem MS for fragmentation) |
| Primary Application | Purity testing, identification of knowns | Analysis in complex matrices, non-volatile compounds |
| Trustworthiness | High; standardized 70eV libraries available | High; direct observation of molecular ion |
Scientific Integrity: Validation and Regulatory Context
In a drug development environment, the trustworthiness of an analytical method is paramount. Any procedure used for molecular weight confirmation must be validated to ensure it is fit for purpose.[16] According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), method validation involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17] For MS, this is demonstrated by the unique mass-to-charge ratio and, in the case of GC-MS, the retention time.
-
Accuracy & Precision: Ensuring the measured mass is close to the theoretical mass and that the measurement is repeatable. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts-per-million (ppm), providing the highest level of confidence.[18]
-
Robustness: The method's reliability despite small, deliberate variations in parameters.[16]
Following these validation principles ensures that the data generated is reliable, reproducible, and defensible for regulatory submissions.[19][20]
Conclusion
Mass spectrometry provides an unequivocal method for confirming the molecular weight of o-chlorophenyl cyclopentyl ketone. GC-MS with Electron Ionization is the preferred method for this particular analyte, offering both molecular weight confirmation via the molecular ion and structural verification through a reproducible fragmentation pattern. The characteristic 3:1 isotopic signature from the chlorine atom serves as a powerful secondary confirmation point. For situations requiring analysis of non-volatile analogues or complex mixtures, LC-MS with Electrospray Ionization offers a complementary approach, directly yielding the protonated molecular ion. By employing these robust, validated techniques, researchers and drug development professionals can ensure the identity and quality of critical pharmaceutical intermediates with the highest degree of scientific certainty.
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A Comparative Guide to the Synthetic Routes of 2-Chlorophenyl Cyclopentyl Ketone
Introduction
2-Chlorophenyl cyclopentyl ketone, a key chemical intermediate, is of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its primary importance lies in its role as a direct precursor to the anesthetic ketamine and its metabolite, norketamine.[1] The molecular structure, featuring a carbonyl group, also makes it a versatile building block for the synthesis of various bicyclic and polycyclic aromatic hydrocarbons.[2][3] Given its critical role in pharmaceutical manufacturing and chemical research, the efficiency, scalability, and safety of its synthetic routes are of paramount concern. This guide provides an in-depth comparison of the established and emerging methods for the synthesis of 2-chlorophenyl cyclopentyl ketone, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.
Traditional Synthetic Methodologies: A Head-to-Head Comparison
The two most well-established methods for the synthesis of 2-chlorophenyl cyclopentyl ketone are the Grignard reaction and the Friedel-Crafts acylation. While both are capable of producing the target molecule, they differ significantly in their starting materials, reaction conditions, and overall efficiency.
The Grignard Reaction Route
This classic organometallic approach involves the reaction of a Grignard reagent, cyclopentylmagnesium halide, with 2-chlorobenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine which is subsequently hydrolyzed to yield the desired ketone.[1][2]
The choice of a Grignard-based synthesis is often predicated on its high yield and the ready availability of the nitrile and cyclopentyl halide starting materials. The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent. The reaction is typically performed under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture and oxygen. A Hungarian patent provides a well-documented procedure with a remarkably high yield.[4]
Caption: The Grignard reaction pathway for the synthesis of 2-chlorophenyl cyclopentyl ketone.
This protocol is adapted from a patented procedure which demonstrates high efficiency.[4]
Materials:
-
Magnesium turnings
-
Cyclopentyl chloride
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
2-Chlorobenzonitrile
-
4N Hydrochloric acid
-
4N Sulfuric acid
-
5% Sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (4.86 g, 0.2 mol) and cyclopentyl chloride (20.92 g, 0.2 mol) in 40 mL of anhydrous diethyl ether to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, continuously distill off the diethyl ether while adding 70 mL of anhydrous toluene.
-
After the ether has been removed, cool the mixture to 50°C.
-
Slowly add a solution of 2-chlorobenzonitrile (13.76 g, 0.1 mol) in 50 mL of toluene over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling, carefully quench the reaction by adding 25 mL of 4N aqueous hydrochloric acid and 50 mL of 4N aqueous sulfuric acid, ensuring the temperature does not exceed 25°C.
-
Heat the mixture to reflux again for 2 hours to complete the hydrolysis of the imine intermediate.
-
After cooling, separate the organic phase and wash it sequentially with water (50 mL), 5% sodium bicarbonate solution (2 x 40 mL), and water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product, a thick oil, is then purified by vacuum distillation to yield 2-chlorophenyl cyclopentyl ketone.
Expected Yield: 87.8%[4]
The Modified Friedel-Crafts Acylation Route
This electrophilic aromatic substitution reaction traditionally involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] For the synthesis of 2-chlorophenyl cyclopentyl ketone, a modified approach is often employed where cyclopentene reacts with 2-chlorobenzoyl chloride. This forms an unsaturated ketone intermediate which is subsequently hydrogenated to the target saturated ketone.[1]
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. The use of a Lewis acid is essential to generate the highly electrophilic acylium ion from the acyl chloride. Chlorobenzene is a deactivated ring, making the reaction more challenging than with benzene, and the chloro-substituent directs the incoming acyl group to the ortho and para positions.[5] The para-isomer is typically the major product due to reduced steric hindrance.[5] A subsequent hydrogenation step is necessary to reduce the double bond introduced from the cyclopentene starting material.
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A Senior Application Scientist's Guide to Cyclopentenone Synthesis: A Comparative Analysis of Leading Catalytic Systems
The cyclopentenone framework is a cornerstone in organic synthesis, serving as a critical structural motif in a multitude of natural products, pharmaceuticals, and fragrances, including prostaglandins and jasmonates.[1][2][3][4] The efficient and stereoselective construction of this five-membered carbocycle is therefore a paramount objective for synthetic chemists. Over the decades, a diverse array of catalytic methodologies has been developed, each presenting a unique set of advantages and limitations.
This guide provides an in-depth, objective comparison of the preeminent catalytic systems for cyclopentenone synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic challenges.
High-Level Comparison of Catalytic Strategies
The choice of a catalytic system is a critical decision dictated by factors such as substrate availability, desired substitution pattern, required stereochemical outcome, and overall reaction efficiency. The following table provides a snapshot comparison of the leading methodologies discussed in this guide.
| Catalytic System | Reaction Type | Primary Catalysts/Reagents | Typical Yield (%) | Enantioselectivity (% ee) | Key Features & Limitations |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Co₂(CO)₈, [Rh(CO)₂Cl]₂, Pd complexes | 40-95 | Up to >99 (asymmetric) | Features: Convergent, powerful for complex bicyclic systems.[5] Limitations: Stoichiometric cobalt often used, regioselectivity can be an issue in intermolecular reactions, requires CO gas.[2][6] |
| Nazarov Cyclization | 4π-Electrocyclization | Lewis acids (e.g., Cu(OTf)₂, SnCl₄), Brønsted acids (e.g., Tf₂NH) | 60-95 | Up to >98 (asymmetric) | Features: Atom-economical, proceeds from readily available divinyl ketones.[5] Limitations: Stereocontrol can be challenging; requires specific substrate activation.[7] |
| Rauhut-Currier Reaction | Intramolecular Conjugate Addition | Organocatalysts (e.g., phosphines, chiral amines) | 50-95 | Up to 95 (asymmetric) | Features: Metal-free, mild conditions.[8][9] Limitations: Primarily for intramolecular cyclizations of bis(enones).[10] |
| Intramolecular Hydroacylation | Hydroacylation/Cyclization | Cationic Rhodium complexes | 60-90 | Up to >99 (asymmetric) | Features: High atom economy, direct synthesis from 4-alkynals.[11] Limitations: Substrate scope can be limited. |
| C–C Activation | [3+2] Cycloaddition | Nickel complexes | 70-90 | N/A (regiocontrol) | Features: Novel approach using cyclopropanone precursors, offers reverse Pauson-Khand regioselectivity.[12] Limitations: Requires specific, highly reactive precursors. |
In-Depth Analysis of Key Catalytic Systems
The Pauson-Khand Reaction (PKR): A Convergent Powerhouse
First reported in the early 1970s, the Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone.[6] Its power lies in its ability to construct the core ring and up to four stereocenters in a single, highly convergent step.
The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.[4][5] This is a critical activation step; the complexation lowers the LUMO of the alkyne, making it susceptible to subsequent steps. The alkene then coordinates to one of the cobalt centers, followed by migratory insertion to form a metallacyclopentene intermediate.[7] Subsequent CO insertion and reductive elimination yield the cyclopentenone product and regenerate a cobalt species. The intramolecular variant is particularly effective as the tethered alkene and alkyne pre-organize the substrate for efficient cyclization.[13]
Caption: Generalized mechanism of the Cobalt-mediated Pauson-Khand reaction.
The primary drawback of the classical PKR was the need for stoichiometric amounts of toxic and expensive octacarbonyldicobalt(0).[14] This spurred the development of catalytic variants.
-
Rhodium Catalysts: Cationic rhodium(I) complexes, such as [Rh(CO)₂Cl]₂, emerged as highly efficient catalysts.[13] They often operate under milder conditions (lower CO pressure and temperature) and exhibit broader functional group tolerance compared to cobalt systems. Asymmetric versions using chiral ligands like BINAP have achieved excellent enantioselectivity.[13]
-
Other Metals (Pd, Ni, Ti): Palladium catalysts can offer complementary or opposite stereoselectivity to Co/Rh systems.[13] Nickel and Titanium complexes have also been shown to catalyze PKR-type reactions, expanding the synthetic toolbox.[6][14]
This protocol describes a typical procedure for the asymmetric cyclization of a 1,6-enyne.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the rhodium catalyst precursor (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%) and the chiral ligand (e.g., (S)-BINAP, 5.5 mol%).
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M). Stir for 15-20 minutes until the catalyst is fully dissolved. Add the 1,6-enyne substrate (1.0 equiv).
-
Reaction Conditions: Seal the flask and purge with carbon monoxide gas (balloon pressure). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclic cyclopentenone.
The Nazarov Cyclization: An Electrocyclic Approach
The Nazarov cyclization is a cornerstone transformation that constructs a cyclopentenone via the 4π-conrotatory electrocyclization of a divinyl ketone, or more accurately, the corresponding pentadienyl cation.[5][16] Its appeal lies in its atom economy and the use of readily accessible starting materials.
The reaction is initiated by a promoter—typically a Lewis or Brønsted acid—which coordinates to the carbonyl oxygen, facilitating the formation of a pentadienyl cation.[17] This cation then undergoes a thermally allowed 4π-electrocyclization. According to Woodward-Hoffmann rules, this cyclization must proceed in a conrotatory fashion, a crucial feature that dictates the stereochemical outcome. The resulting cyclopentenyl cation is then quenched, often through elimination of a proton, to form the final cyclopentenone product. The key to achieving high enantioselectivity is the use of a chiral catalyst that can control the helical conformation of the pentadienyl cation, thus directing the conrotatory closure to favor one enantiomer.[1][17]
Caption: Key stages in the acid-catalyzed Nazarov cyclization.
-
Lewis Acids: Stoichiometric amounts of strong Lewis acids like FeCl₃, BF₃·OEt₂, and SnCl₄ were historically used but often required harsh conditions.[16] Modern methods employ catalytic quantities of milder Lewis acids, such as Cu(OTf)₂ or Sc(OTf)₃.[1][18] These are particularly effective for "polarized" divinyl ketones, where electron-donating and -withdrawing groups are strategically placed to facilitate cation formation and control cyclization regioselectivity.[18]
-
Brønsted Acids: Chiral Brønsted acids, particularly those derived from phosphoric acid (e.g., TRIP) or N-triflylphosphoramide (e.g., Tf₂NH), have revolutionized the asymmetric Nazarov cyclization.[7] They operate by protonating the carbonyl and forming a chiral ion pair with the pentadienyl cation, effectively shielding one face and guiding the cyclization.
-
Organocatalysis: Chiral amines and other organocatalysts can also promote asymmetric Nazarov cyclizations, offering a metal-free alternative.[1]
This protocol outlines a general procedure using a chiral Brønsted acid.
-
Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, add the chiral Brønsted acid catalyst (e.g., a derivative of (R)-TRIP, 5-10 mol%) to a dry reaction vial.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene, 0.05 M). Cool the solution to the required temperature (e.g., -20 °C). Add the divinyl ketone substrate (1.0 equiv) as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC. The reactions are often complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a mild base (e.g., a saturated solution of NaHCO₃ or triethylamine). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography to obtain the enantioenriched cyclopentenone.
Organocatalytic Strategies: The Rauhut-Currier Reaction
The intramolecular Rauhut-Currier (RC) reaction provides a powerful, metal-free pathway to cyclopentenones from bis(enone) precursors.[8][9] This reaction is a testament to the elegance of organocatalysis, leveraging simple nucleophiles to achieve complex transformations.
The reaction is typically catalyzed by a nucleophile, such as tributylphosphine or a chiral amine.[9] The catalyst initiates the sequence by adding to one of the Michael acceptors in the bis(enone) substrate, forming a zwitterionic enolate. This enolate then acts as the nucleophile in an intramolecular conjugate addition to the second Michael acceptor, forging the five-membered ring. The final step is the elimination of the catalyst, which regenerates the active species and releases the cyclopentenone product. The entire process is atom-economical and often proceeds under mild conditions.[10]
The RC reaction is highly effective for forming five- and six-membered rings.[8][10] Asymmetric variants, employing chiral phosphines or protected amino acids like cysteine, can deliver products with high enantioselectivity.[9] The reaction's primary limitation is its general restriction to intramolecular processes, as intermolecular cross-RC reactions often suffer from low reactivity and poor selectivity.[9]
Catalyst Selection Guide: A Logic-Based Approach
Choosing the right catalytic method is not arbitrary. It requires a logical assessment of the synthetic goal and available resources. The following decision-making workflow can guide this process.
Caption: Decision workflow for selecting a cyclopentenone synthesis strategy.
Conclusion and Future Outlook
The synthesis of cyclopentenones is a mature field, yet it remains an area of vibrant innovation. The transition from stoichiometric reagents to highly efficient and enantioselective catalytic systems for cornerstone reactions like the Pauson-Khand and Nazarov cyclizations has been transformative.[5][14][17] Concurrently, the rise of organocatalysis has provided powerful, metal-free alternatives such as the Rauhut-Currier reaction.
For the practicing scientist, the choice of catalyst is a balance of convergence, atom economy, stereocontrol, and substrate scope. The PKR offers unparalleled convergence for complex targets, while the Nazarov cyclization excels in its atom economy starting from simple divinyl ketones.[7] Organocatalytic methods provide mild and often more sustainable pathways. The ongoing development of novel catalysts and the discovery of entirely new reaction manifolds will continue to refine our ability to construct this vital carbocyclic motif, enabling future breakthroughs in medicine and materials science.[5][12]
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A Comparative Guide to Catalytic Systems for Cyclopentenone Synthesis. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-catalytic-systems-for-cyclopentenone-synthesis][2]
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Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01792][20]
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A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules. [URL: https://www.mdpi.com/1420-3049/28/14/5443][3]
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Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. European Journal of Organic Chemistry. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202100827][21][22]
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Pauson–Khand Reactions. Science of Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1290135][6]
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Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1251347/full][23]
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Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-950314][4]
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Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. [URL: https://www.mdpi.com/1420-3049/26/4/987][13]
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Synthesis of Cyclopentenones with Reverse Pauson-Khand Regiocontrol via Ni-Catalyzed C–C Activation of Cyclopropanone. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a63368a602c55d721][12]
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Catalytic Nazarov Cyclization: The State of the Art. Current Organic Synthesis. [URL: https://www.researchgate.net/publication/264831638_Catalytic_Nazarov_Cyclization_The_State_of_the_Art][16]
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Rauhut-Currier reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Rauhut-Currier_reaction.html][8]
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The Pauson–Khand Reaction: the Catalytic Age Is Here! Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200200546][14]
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New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar8002374][17]
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The Pauson–Khand-Type Reaction Catalyzed by Transition Metal Nanoparticles. The Chemical Record. [URL: https://onlinelibrary.wiley.com/doi/10.1002/tcr.201000010][15]
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A Comparative Guide to Modern Synthetic Routes for Cyclopentenones. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-modern-synthetic-routes-for-cyclopentenones][5]
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A Comparative Guide to Cyclopentenone Synthesis: Pauson-Khand vs. Nazarov Cyclization. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-cyclopentenone-synthesis-pauson-khand-vs-nazarov-cyclization][7]
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Intramolecular Morita Baylis Hillman and Rauhut Currier reactions. A catalytic and atom economy route for carbocycles and heterocycles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra15802a][10]
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A Comparative Guide to the Synthesis of Cyclopropyl Ketones: A Traditional Approach vs. a Modern Photocatalytic Method
The cyclopropyl ketone motif is a cornerstone in modern medicinal chemistry and materials science. Its unique conformational constraints and electronic properties are prized by drug development professionals for enhancing potency, metabolic stability, and the pharmacokinetic profiles of new molecular entities. For researchers and scientists, the inherent ring strain of this three-membered carbocycle provides a versatile handle for a variety of chemical transformations.
This guide provides an in-depth comparison of two distinct methods for the synthesis of cyclopropyl ketones: the well-established Simmons-Smith reaction and an innovative visible-light photocatalytic approach. By examining the underlying mechanisms, experimental protocols, and performance metrics of each, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Part 1: The Gold Standard - The Simmons-Smith Reaction
The Simmons-Smith reaction, first reported in 1958, is a cornerstone of cyclopropane synthesis.[1][2] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring.[1] The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropyl product.[3] To generate cyclopropyl ketones, a common and effective strategy is the cyclopropanation of an enol ether (often a silyl enol ether), followed by hydrolysis of the resulting cyclopropyl ether.[4][5]
Causality in Experimental Design: The Simmons-Smith Approach
The choice of a silyl enol ether as the substrate is strategic. Silyl enol ethers are readily prepared from ketones and serve as electron-rich alkene equivalents, which enhances their reactivity towards the electrophilic zinc carbenoid.[4][5] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides better yields and reproducibility.[1][2] The use of a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is crucial, as basic solvents can decrease the reaction rate.[1] The final hydrolysis step is a straightforward method to unmask the ketone functionality.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether
This protocol is a representative example for the synthesis of a cyclopropyl ketone via the Simmons-Smith reaction of a silyl enol ether.
Step 1: Formation of the Zinc Carbenoid (Furukawa Conditions)
-
To a flame-dried, nitrogen-purged flask containing anhydrous dichloromethane (CH₂Cl₂), add diethylzinc (Et₂Zn, 2.0 equivalents) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 equivalents) in CH₂Cl₂. Caution: This addition is exothermic and produces gas; ensure adequate venting and controlled addition.[3]
-
Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.
-
Cool the mixture to -10 °C and add diiodomethane (CH₂I₂, 2.0 equivalents) dropwise. Stir until the solution becomes clear.
Step 2: Cyclopropanation
-
To the freshly prepared carbenoid solution at -10 °C, add a solution of the silyl enol ether (1.0 equivalent) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Work-up and Hydrolysis
-
Quench the reaction by pouring it into a biphasic mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and an aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
If a precipitate forms, add saturated aqueous ammonium chloride (NH₄Cl) to dissolve it.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude trimethylsilyl cyclopropyl ether can be hydrolyzed by stirring with a mild acid (e.g., 1M HCl in tetrahydrofuran (THF)) or a fluoride source (e.g., tetrabutylammonium fluoride (TBAF)) to yield the cyclopropyl ketone.
Step 4: Purification
-
Purify the crude cyclopropyl ketone by flash column chromatography on silica gel.
Caption: Workflow for Simmons-Smith synthesis of cyclopropyl ketones.
Part 2: A Modern Alternative - Visible-Light Photocatalysis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and often novel reaction pathways. A recently developed method for the synthesis of functionalized cyclopentanes involves the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, initiated by a photocatalyst.[6][7] This method is distinct in that it starts with a pre-formed cyclopropyl ketone and elaborates it into a more complex structure, showcasing a different synthetic strategy.
Causality in Experimental Design: The Photocatalytic Approach
This method leverages the ability of a photocatalyst, such as Ru(bpy)₃²⁺, to become a potent reductant upon excitation with visible light.[7] The excited photocatalyst reduces an aryl cyclopropyl ketone to a radical anion. The aryl group is critical here, as it lowers the reduction potential of the ketone, making the single-electron transfer more favorable.[8] The inherent strain in the cyclopropyl ring facilitates its opening to a more stable distonic radical anion, which then engages in a cycloaddition with an alkene.[7] A Lewis acid, like La(OTf)₃, is often used to activate the cyclopropyl ketone towards reduction.[8] A sacrificial electron donor, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is required to regenerate the active form of the photocatalyst.[8]
Experimental Protocol: Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone
This protocol is based on the work of Yoon and coworkers and is representative of this modern approach.[7]
Step 1: Reaction Setup
-
To an oven-dried vial equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (e.g., 2.5 mol%), La(OTf)₃ (e.g., 20 mol%), and the aryl cyclopropyl ketone (1.0 equivalent).
-
Seal the vial with a septum-containing cap and purge with dry nitrogen for 10 minutes.
-
Add anhydrous acetonitrile (CH₃CN) via syringe.
-
Add TMEDA (e.g., 1.5 equivalents) and the olefin (e.g., 1.2 equivalents) via syringe.
Step 2: Irradiation
-
Stir the reaction mixture at room temperature and irradiate with a compact fluorescent lamp (CFL) or a blue LED strip placed a few centimeters from the vial.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 6 to 12 hours.
Step 3: Work-up and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane product.
Caption: Workflow for photocatalytic functionalization of cyclopropyl ketones.
Part 3: Head-to-Head Comparison
The choice between these two methodologies will depend on the specific goals of the synthesis. The following table summarizes key performance indicators to aid in this decision-making process.
| Feature | Simmons-Smith Reaction | Visible-Light Photocatalysis |
| Starting Material | Alkene (typically a silyl enol ether) | Aryl Cyclopropyl Ketone |
| Product | Cyclopropyl Ketone | Functionalized Cyclopentane Ketone |
| Key Reagents | Organozinc carbenoid (Et₂Zn, CH₂I₂) | Photocatalyst (e.g., Ru(bpy)₃²⁺), Lewis Acid, Sacrificial Electron Donor |
| Reaction Conditions | -10 °C to room temperature | Room temperature |
| Energy Input | Thermal | Visible Light (e.g., CFL or LEDs) |
| Substrate Scope | Broad for alkenes; electron-rich alkenes like enol ethers react well.[4] | Generally requires an aryl cyclopropyl ketone for efficient reduction. Aliphatic cyclopropyl ketones are often not suitable.[8] |
| Yields | Generally good to excellent (60-95%).[9] | Can be high (up to 83% reported for intramolecular cycloadditions).[8] |
| Safety Considerations | Diethylzinc is pyrophoric and requires careful handling. Diiodomethane is a toxic alkylating agent.[3] | Photocatalysts can be expensive. Solvents should be thoroughly degassed. |
| Scalability | Has been performed on a multikilogram scale, though safety precautions with Et₂Zn are paramount.[1] | Scalability can be challenging due to light penetration issues in larger reaction vessels. |
Part 4: Mechanistic Insights and Decision-Making
The fundamental difference between these two methods lies in their synthetic logic. The Simmons-Smith reaction constructs the cyclopropane ring, while the described photocatalytic method functionalizes a pre-existing cyclopropyl ketone via ring-opening and cycloaddition.
Caption: Decision-making guide for selecting a synthesis method.
Expertise & Experience: The Simmons-Smith reaction is a robust and well-understood transformation. Its primary challenge lies in the handling of the pyrophoric diethylzinc. For laboratories equipped to handle such reagents, it offers a reliable route to a wide variety of cyclopropyl ketones. The photocatalytic method, on the other hand, represents a more modern approach that avoids harsh reagents. However, its substrate scope is currently more limited, and optimization of the photocatalyst, Lewis acid, and solvent may be required for new substrates.
Trustworthiness: Both protocols described are self-validating. For the Simmons-Smith reaction, the stereospecificity of the cyclopropanation provides a clear and predictable outcome. In the photocatalytic reaction, control experiments omitting the light source, photocatalyst, or sacrificial donor will result in no reaction, confirming the proposed mechanism.[8]
Conclusion
The synthesis of cyclopropyl ketones is a mature field with a diverse array of available methods. The traditional Simmons-Smith reaction remains a powerful and versatile tool for the de novo construction of these valuable motifs. For its part, visible-light photocatalysis offers a novel and mild approach for the further functionalization of aryl cyclopropyl ketones. The optimal choice will invariably depend on the specific starting materials available, the desired final product, and the technical capabilities of the laboratory. This guide serves as a starting point for researchers to navigate these choices and design successful synthetic strategies.
References
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Title: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis Source: Journal of the American Chemical Society URL: [Link]
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Title: [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Source: SciSpace URL: [Link]
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Title: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis Source: Journal of the American Chemical Society URL: [Link]
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Title: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones Source: PubMed URL: [Link]
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Title: Simmons-Smith Reaction Source: NROChemistry URL: [Link]
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Title: Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones | Request PDF Source: ResearchGate URL: [Link]
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Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Wiley Online Library URL: [Link]
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Title: Simmons–Smith reaction Source: Wikipedia URL: [Link]
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Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: National Institutes of Health URL: [Link]
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Title: Reaction of trimethysilyl enol ethers with Simmons-Smith reagent. Facile synthesis of trimethylsilyl cyclopropyl ethers and cyclopropanols Source: ACS Publications URL: [Link]
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Title: 13C magnetic resonance studies. 120. The Simmons–Smith reaction with some silyl enol ethers. Unusual ring expansions of some n Source: Canadian Science Publishing URL: [Link]
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Title: THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL Source: Pure and Applied Chemistry URL: [Link]
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Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Chlorophenyl)cyclopentanone
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Chlorophenyl)cyclopentanone, a halogenated ketone compound. The procedures outlined herein are grounded in established safety protocols and are designed to provide clear, actionable guidance to laboratory personnel.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 115169-77-2[1] |
| Molecular Formula | C₁₁H₁₁ClO[2] |
| Molecular Weight | 194.66 g/mol [2][3] |
| Appearance | Solid |
| Boiling Point | 307.0 ± 42.0 °C (Predicted)[3] |
| Density | 1.206 ± 0.06 g/cm³ (Predicted)[3] |
Hazard Identification
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a chlorine atom designates this compound as a halogenated organic compound . This classification is critical for waste segregation and disposal, as halogenated wastes require specific disposal routes due to their potential to form harmful byproducts during incineration if not handled correctly.[4][5][6]
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure.
Mandatory PPE
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[4]
-
Hand Protection: Use nitrile gloves to prevent skin contact. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[4][6]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[4]
-
Footwear: Closed-toe shoes are required to protect feet from spills.[4]
All handling of this compound, including the preparation of waste containers, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[6]
Spill Management Protocol
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Containment: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Absorption: Gently cover the spill with the absorbent material and allow it to fully absorb the chemical.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Waste Disposal Workflow
The proper disposal of this compound requires a systematic approach to waste segregation, containerization, and labeling.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Segregation is Key: As a chlorinated organic compound, this compound waste must be collected in a container specifically designated for halogenated organic waste .[4][6] Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and significantly increase costs.[6]
-
Causality: Mixing waste streams can interfere with recycling or treatment processes. Halogenated compounds, for instance, can produce dioxins and hydrochloric acid when incinerated improperly, requiring specialized high-temperature incineration.
-
-
Container Selection:
-
Choose a container that is in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
-
Waste Accumulation:
-
Place the designated waste container in a Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks.[6]
-
Keep the waste container closed at all times, except when adding waste. This is a regulatory requirement and minimizes the release of volatile organic compounds (VOCs).[6][7]
-
-
Proper Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[6]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container (the accumulation start date).
-
-
-
Requesting Disposal:
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period. Once the container is full, or the project is complete, arrange for disposal.
-
Follow your institution's specific procedures for requesting a waste pickup from the EHS department or a contracted professional waste disposal service.[7]
-
Do not pour this compound waste down the drain or attempt to dispose of it through evaporation in a fume hood.[4][7]
-
Transportation and Final Disposal
The off-site transportation and ultimate disposal of hazardous waste are governed by strict federal and state regulations.
-
Transportation: Any off-site shipment of this waste must comply with the Department of Transportation (DOT) regulations, which include requirements for proper packaging, marking, labeling, and shipping papers (manifests).[8][9][10]
-
Disposal Method: The most common and accepted method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5] This process ensures the complete destruction of the organic molecule, minimizing the release of harmful substances into the environment.
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- School of Science and Engineering Laboratory Safety Manual. Ateneo de Manila University.
- Halogenated Solvents in Laboratories. Temple University, Campus Operations.
- This compound Safety Data Sheet. AK Scientific, Inc.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Cyclopentanone, 3-(4-chlorophenyl)-, (3S)- CAS. ChemicalBook.
- Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
- Hazardous Waste Transportation Compliance Laws Explained. GAIACA.
- Treatment and disposal of chemical wastes in daily laboratory work.
- 115169-77-2(this compound) Product Description. ChemicalBook.
- This compound. CymitQuimica.
- How to Comply with Federal Hazardous Materials Regulations. Federal Motor Carrier Safety Administration (FMCSA).
- DOT Hazardous Materials – Understanding the Core Requirements. U.S. Compliance.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. ateneo.edu [ateneo.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Transportation Compliance Laws Explained [gaiaca.com]
- 9. fmcsa.dot.gov [fmcsa.dot.gov]
- 10. uscompliance.com [uscompliance.com]
A Researcher's Guide to the Safe Handling of 3-(4-Chlorophenyl)cyclopentanone
As a novel compound of interest in drug development and chemical synthesis, 3-(4-Chlorophenyl)cyclopentanone (CAS No. 115169-77-2) requires a comprehensive understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety Profile
Based on available data, this compound is classified with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The signal word for this compound is Warning .[1]
| Hazard Statement | GHS Pictogram |
| H315: Causes skin irritation | ! |
| H319: Causes serious eye irritation | ! |
| H335: May cause respiratory irritation | ! |
This table summarizes the primary hazards associated with this compound.
It is imperative to avoid breathing any dust, fumes, gas, mist, vapors, or spray of this compound.[1]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE should be based on the scale and nature of the work being conducted.
| Scale of Work | Minimum PPE Requirements |
| Small-Scale Research (mg to g) | • Eye Protection: Chemical splash goggles. • Hand Protection: Nitrile gloves. • Body Protection: Standard laboratory coat. |
| Pilot-Scale or Frequent Handling | • Eye and Face Protection: Chemical splash goggles and a face shield. • Hand Protection: Double-gloving with nitrile gloves. • Body Protection: Chemical-resistant apron over a laboratory coat. • Respiratory Protection: Use in a certified chemical fume hood is mandatory. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary. |
This table outlines the recommended PPE for handling this compound at different scales.
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is essential for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Pre-Operational Checks
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Engineering Controls: Ensure that the chemical fume hood is certified and functioning correctly. The work area should be equipped with an accessible eyewash station and safety shower.
-
PPE Inspection: Inspect all PPE for any signs of damage or wear and tear. Ensure that you have the correct type and size of gloves.
Handling Procedures
-
Work Area Preparation: Designate a specific area within the chemical fume hood for handling the compound. This helps to contain any potential spills.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes the generation of dust. Use a spatula for transfers and avoid pouring the solid.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques, such as a pipette or a funnel.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[1]
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1] |
For spills, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable container for disposal.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and labeled container. Do not pour any waste down the drain.[1]
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Angene Chemical. (2026). Safety Data Sheet: 2-(4-chlorophenyl)ethyl cyclopentyl ketone. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
